molecular formula C25H27N5O2 B15617491 VU6007496

VU6007496

Cat. No.: B15617491
M. Wt: 429.5 g/mol
InChI Key: UJKNYDAANSRFNH-UHFFFAOYSA-N
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Description

VU6007496 is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

1-methyl-7-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-N-(oxan-4-yl)pyrrolo[3,2-b]pyridine-5-carboxamide

InChI

InChI=1S/C25H27N5O2/c1-29-11-7-22-24(29)19(16-23(27-22)25(31)26-20-9-13-32-14-10-20)15-17-3-5-18(6-4-17)21-8-12-30(2)28-21/h3-8,11-12,16,20H,9-10,13-15H2,1-2H3,(H,26,31)

InChI Key

UJKNYDAANSRFNH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU6007496

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU6007496 is a highly selective, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Developed as a potential backup clinical candidate, it has since been characterized as a valuable in vivo tool compound for investigating the selective activation of the M1 receptor.[1][3][4][5] Unlike some M1 modulators, this compound exhibits minimal direct agonism, meaning it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), without causing significant receptor activation on its own.[1][5] This property is crucial as it helps avoid the cholinergic adverse effects often associated with direct-acting or highly agonistic M1 activators.[3][4] Despite a promising pharmacological profile, its development was halted due to unanticipated species-specific metabolism and the formation of active/toxic metabolites.[1][4][5] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Positive Allosteric Modulation of the M1 Receptor

The primary mechanism of action of this compound is the positive allosteric modulation of the M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR).

  • Allosteric Binding: this compound binds to a site on the M1 receptor that is topographically distinct from the orthosteric site where acetylcholine (ACh) binds.[6] This allosteric binding does not activate the receptor directly but induces a conformational change that increases the receptor's affinity for ACh and/or enhances the efficacy of receptor signaling once ACh is bound.

  • Potentiation of ACh Response: By enhancing the effect of endogenous ACh, this compound amplifies the natural physiological signaling of the M1 receptor. This is demonstrated in vitro by a leftward shift in the ACh concentration-response curve in functional assays, such as calcium mobilization.[6]

  • Selectivity: this compound is highly selective for the M1 receptor subtype over other muscarinic subtypes (M2-M5), which is a critical feature for minimizing off-target effects.

  • Minimal Agonism: A key characteristic of this compound is its very low intrinsic agonist activity.[1][5] This "pure PAM" profile is advantageous because compounds with significant "ago-PAM" activity can over-activate M1 receptors, leading to adverse effects like convulsions or impairment of cognitive function.[3][4] this compound was found to be devoid of seizure liability at high doses in preclinical models.[3]

Signaling Pathway

Upon co-stimulation by acetylcholine and this compound, the M1 receptor activates the canonical Gq signaling pathway, leading to downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands Extracellular cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds Orthosteric Site PAM This compound (PAM) PAM->M1R Binds Allosteric Site Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Responses Ca->CellularResponse PKC->CellularResponse

Caption: M1 receptor signaling pathway potentiated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds from preclinical studies.

Table 1: In Vivo Efficacy and Brain Exposure

Parameter Species Value Description Reference
Minimum Effective Dose Rat 3 mg/kg, p.o. Dose showing robust efficacy in the Novel Object Recognition (NOR) test. [1][3][4][5]
Brain Exposure at High Dose Mouse 1.04 µM Total brain exposure after a 100 mg/kg i.p. dose (used in seizure liability assay). [3]
Brain Penetration (Kp) Mouse 1.1 The partitioning coefficient between plasma and brain (Brain/Plasma ratio). [3]

| Unbound Brain Penetration (Kp,uu) | Mouse | 0.7 | The ratio of unbound drug concentration in brain to that in plasma. |[3] |

Table 2: Comparative In Vitro Potency (M1 PAM activity)

Compound Species EC50 % ACh Max Description Reference
This compound (Compound 11) Mouse 92 nM 66% Potency as a PAM in potentiating an EC20 response of acetylcholine. [3]

| VU319 (Clinical Candidate) | Human | 492 ± 2.9 nM | 71.3 ± 9.9% | Potency as a PAM in potentiating an EC20 response of acetylcholine. |[6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.

In Vitro Pharmacology: Calcium Mobilization Assay

This assay is a primary functional screen for Gq-coupled receptors like M1. It measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.

  • Cell Lines: HEK293 or CHO cells stably expressing the human or rat M1 muscarinic receptor are commonly used.

  • Protocol:

    • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

    • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately 1 hour at 37°C.

    • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken. This compound (or vehicle) is added at various concentrations and incubated for 2-5 minutes.

    • Agonist Stimulation: An EC₂₀ concentration of acetylcholine (a concentration that elicits 20% of the maximal response) is added to measure PAM activity. To measure agonist activity, buffer is added instead of ACh.

    • Data Acquisition: Fluorescence intensity is measured kinetically for several minutes. The increase in fluorescence corresponds to the increase in [Ca²⁺]i.

    • Analysis: Data are normalized to the maximal response induced by a saturating concentration of ACh. For PAM activity, the EC₅₀ is calculated from the concentration-response curve of this compound in the presence of an EC₂₀ of ACh.

In Vivo Efficacy: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents, a cognitive domain relevant to M1 receptor function.

  • Subjects: Male Sprague-Dawley rats are typically used.[3]

  • Protocol:

    • Habituation: Animals are individually habituated to an empty, open-field arena for a set period over 1-2 days to reduce novelty-induced stress.

    • Dosing: On the test day, animals are administered this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle via oral gavage (p.o.) 30 minutes prior to the training session.[3]

    • Training (Familiarization) Phase: Each animal is placed in the arena containing two identical objects and is allowed to explore for a fixed time (e.g., 5 minutes).

    • Retention Interval: A retention interval follows, during which the animal is returned to its home cage. For this compound, a 24-hour interval was used.[3]

    • Testing Phase: The animal is returned to the arena, which now contains one of the familiar objects from the training phase and one novel object. The animal is allowed to explore for a fixed time.

    • Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A significantly positive DI indicates successful recognition memory.

In Vivo Safety: Phenotypic Seizure Liability Assay

This assay assesses the potential of a compound to induce convulsive or pro-convulsive activity, a known liability for some M1 ago-PAMs.

  • Subjects: Mice are used as they are highly sensitive to cholinergic mechanisms.[3]

  • Protocol:

    • Dosing: Animals are administered a high dose of this compound (e.g., 100 mg/kg, i.p.) or a positive control (a known convulsive agent).[3]

    • Observation: Animals are observed continuously for a set period (e.g., 3 hours).[3]

    • Scoring: Behaviors are scored using a standardized scale, such as the Racine scale for seizure severity. The absence of Racine scale 4/5 convulsions indicates a lack of seizure liability under the tested conditions.[3]

Drug Discovery and Evaluation Workflow

The progression of a compound like this compound from discovery to preclinical candidate involves a standardized testing cascade to evaluate its mechanism, efficacy, and safety.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point HTS Primary Screen (e.g., Ca²⁺ Mobilization Assay) SAR Structure-Activity Relationship (SAR) HTS->SAR Identifies Hits Selectivity Selectivity Profiling (vs. M2-M5, other GPCRs) SAR->Selectivity Optimizes Leads DMPK_vitro In Vitro DMPK (Metabolic Stability, Permeability) Selectivity->DMPK_vitro PK Pharmacokinetics (PK) (IV/PO Dosing, Brain Penetration) DMPK_vitro->PK Predicts In Vivo Behavior Efficacy Efficacy Models (e.g., Novel Object Recognition) PK->Efficacy Safety Safety/Tolerability (e.g., Seizure Liability Assay) Efficacy->Safety GoNoGo Advance to Development? Safety->GoNoGo

Caption: Preclinical evaluation workflow for an M1 PAM like this compound.

References

An In-depth Technical Guide on the M1 Receptor Selectivity Profile of VU6007496

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the M1 muscarinic acetylcholine (B1216132) receptor selectivity profile of VU6007496, a novel positive allosteric modulator (PAM). The information is compiled from recent scientific literature, focusing on quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.

Core Compound Profile: this compound

This compound is a central nervous system (CNS) penetrant M1 positive allosteric modulator characterized by its high selectivity and minimal direct agonist activity.[1][2][3][4][5] Developed as a potential backup candidate to the clinical M1 PAM VU319/ACP-319, this compound has demonstrated efficacy in preclinical models of cognition.[2][4][5] However, its development was halted due to unanticipated species-specific metabolism and the identification of active, toxic metabolites, particularly in mice.[2][3][4][5] Despite this, it remains a valuable tool compound for in vivo studies in rats and nonhuman primates to explore the selective activation of the M1 receptor.[2][3][4][5]

Quantitative Selectivity and Potency Data

The selectivity of this compound has been primarily assessed through in vitro functional assays measuring its potentiation of the acetylcholine (ACh) response at human and rat muscarinic receptors. The following table summarizes the key quantitative data regarding its potency and selectivity.

Receptor SubtypeSpeciesAssay TypeParameterValueReference
M1 HumanCalcium MobilizationEC50 228 nM[2]
M1 RatCalcium MobilizationEC50 94 nM[2]
M2 HumanCalcium MobilizationEC50 > 30 µM[2]
M2 RatCalcium MobilizationEC50 > 30 µM[2]
M3 HumanCalcium MobilizationEC50 > 30 µM[2]
M3 RatCalcium MobilizationEC50 > 30 µM[2]
M4 HumanCalcium MobilizationEC50 > 30 µM[2]
M4 RatCalcium MobilizationEC50 > 30 µM[2]
M5 HumanCalcium MobilizationEC50 > 30 µM[2]
M5 RatCalcium MobilizationEC50 > 30 µM[2]

Table 1: Selectivity profile of this compound at human and rat muscarinic acetylcholine receptors.

As indicated, this compound demonstrates potent modulatory activity at the M1 receptor with nanomolar potency while exhibiting no significant activity at M2, M3, M4, or M5 receptor subtypes at concentrations up to 30 µM.[2] This represents a high degree of selectivity for the M1 receptor.

Experimental Protocols

The primary method for determining the potency and selectivity of muscarinic PAMs like this compound is the calcium mobilization assay . This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[1][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Detailed Methodology for Calcium Mobilization Assay:

  • Cell Culture and Plating:

    • Chinese Hamster Ovary (CHO) cells, stably expressing the human or rat M1, M2, M3, M4, or M5 receptor, are used. For M2 and M4 receptors, which naturally couple to Gi, a chimeric G-protein such as Gqi5 is co-expressed to redirect the signal through the Gq pathway, enabling measurement via calcium mobilization.

    • Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., hygromycin B, G418) to maintain receptor expression.

    • Cells are harvested and plated into 384-well black-walled, clear-bottom microplates at a seeding density of approximately 20,000 cells per well and incubated overnight.

  • Dye Loading:

    • The next day, the culture medium is removed, and cells are incubated with a calcium indicator dye loading buffer for 45-60 minutes at 37°C. A common dye is Fluo-4 AM.

    • The loading buffer typically consists of a base assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing the Fluo-4 AM dye (e.g., 2 µM) and an agent like probenecid (B1678239) (e.g., 2.5 mM) to prevent dye leakage from the cells. Pluronic acid F-127 is often included to aid in dye solubilization.

  • Compound Preparation and Addition:

    • This compound and other test compounds are prepared in a suitable solvent, typically DMSO, and then serially diluted in assay buffer to create a concentration-response curve.

    • The dye is removed, and cells are washed with assay buffer.

    • The diluted test compounds are added to the wells, and the plate is pre-incubated for a period of 1.5 to 5 minutes.

  • Agonist Stimulation and Signal Detection:

    • To measure PAM activity, a sub-maximal (EC20) concentration of the endogenous agonist, acetylcholine (ACh), is added to the wells.

    • To determine agonist activity of the test compound itself, assay buffer without ACh is added.

    • The fluorescence intensity is measured immediately upon agonist addition using an instrument such as a FlexStation or a FLIPR (Fluorometric Imaging Plate Reader). Readings are typically taken every 1.5 seconds for a duration of 50-90 seconds.

  • Data Analysis:

    • The change in fluorescence, indicative of the intracellular calcium concentration, is recorded.

    • Data are normalized to the maximal response induced by a saturating concentration of acetylcholine.

    • Concentration-response curves are generated using non-linear regression analysis (e.g., log(agonist) vs. response) to calculate EC50 (potency) and Emax (maximal efficacy) values.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the M1 receptor and a typical experimental workflow for assessing the selectivity of a PAM like this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Co-activates Downstream Downstream Cellular Effects Ca_Cytosol->Downstream PKC->Downstream ACh Acetylcholine (ACh) ACh->M1R Orthosteric Site PAM This compound (PAM) PAM->M1R Allosteric Site

Caption: M1 receptor canonical Gq signaling pathway modulated by this compound.

Experimental_Workflow cluster_primary_screen Primary Screening cluster_dose_response Potency Determination cluster_selectivity_panel Selectivity Profiling cluster_analysis Final Analysis HTS 1. High-Throughput Screen (Single Concentration of Compound + EC20 ACh on M1) Hit_ID 2. Hit Identification (Identify compounds potentiating M1 response) HTS->Hit_ID DR_M1 3. M1 Dose-Response Curve (Calculate EC50 and Emax for this compound) Hit_ID->DR_M1 DR_M2 4a. M2 Dose-Response DR_M1->DR_M2 Test Lead Compound DR_M3 4b. M3 Dose-Response DR_M1->DR_M3 Test Lead Compound DR_M4 4c. M4 Dose-Response DR_M1->DR_M4 Test Lead Compound DR_M5 4d. M5 Dose-Response DR_M1->DR_M5 Test Lead Compound Analysis 5. Data Analysis & Profile Generation (Compare EC50 values across all subtypes) DR_M2->Analysis DR_M3->Analysis DR_M4->Analysis DR_M5->Analysis

Caption: Workflow for determining the selectivity profile of a muscarinic PAM.

References

The Function of VU6007496: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

VU6007496 is a highly selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It exhibits minimal direct agonism, offering a promising profile for the selective potentiation of M1 receptor signaling.[1][2] Developed as a potential backup candidate to the clinical M1 PAM VU319/ACP-319, this compound has demonstrated robust efficacy in preclinical models of cognition.[1][2] However, its development was halted due to unanticipated species-specific metabolism and the identification of active/toxic metabolites.[1][2] Despite this, this compound remains a valuable in vivo tool for studying selective M1 activation in rats and nonhuman primates.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological, pharmacokinetic, and in vivo efficacy data for this compound.

Table 1: In Vitro Pharmacology of this compound
ParameterSpeciesValue
M1 PAM EC50Human228 nM
M1 Agonist EC50Human> 10 µM
M2-M5 ActivityHuman, RatInactive (> 30 µM)
Table 2: In Vitro and In Vivo Pharmacokinetics of this compound
ParameterSpeciesValue
Brain-to-Plasma Partition Coefficient (Kp)Rat0.42
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)Rat0.36
Plasma Concentration (at 15 min post 0.25 mg/kg IV)Rat92.2 ng/mL
Brain Concentration (at 15 min post 0.25 mg/kg IV)Rat39 ng/g
Table 3: In Vivo Efficacy of this compound
AssaySpeciesMinimum Effective Dose (MED)
Novel Object Recognition (NOR)Rat3 mg/kg, p.o.

Signaling Pathway and Mechanism of Action

This compound functions as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but rather enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh). The M1 receptor is a Gq-protein coupled receptor (GPCR). Upon binding of ACh, the receptor undergoes a conformational change, activating the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular processes, including those underlying learning and memory.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1 Binds This compound This compound (PAM) This compound->M1 Modulates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Cellular_Response Cellular Response (e.g., Memory Formation) Ca_release->Cellular_Response Initiates IP3R->Ca_release Triggers

M1 Receptor Signaling Pathway Modulated by this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency and agonist activity of compounds at the M1 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution at 37°C. This allows the dye to enter the cells.

  • Compound Addition: The dye solution is removed, and the cells are washed. This compound, diluted to various concentrations, is added to the wells.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is measured before the addition of an EC20 concentration of acetylcholine. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

  • Data Analysis: The increase in fluorescence is used to calculate the EC50 value for PAM activity. To determine agonist activity, the same procedure is followed without the addition of acetylcholine.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture M1-CHO Cells plate Plate Cells in 384-well Plate culture->plate dye_load Load Cells with Fluo-4 AM plate->dye_load add_compound Add this compound dye_load->add_compound read_baseline Read Baseline Fluorescence (FLIPR) add_compound->read_baseline add_agonist Add Acetylcholine (EC20) read_baseline->add_agonist read_signal Read Fluorescence Signal add_agonist->read_signal calculate Calculate EC50 read_signal->calculate

Calcium Mobilization Assay Workflow.
Novel Object Recognition (NOR) Test

This behavioral assay assesses the effects of this compound on recognition memory in rats.

Methodology:

  • Habituation: Male Sprague-Dawley rats are individually habituated to an open-field arena (e.g., 40 cm x 40 cm x 40 cm) for a set period in the absence of any objects.

  • Dosing: On the testing day, rats are administered this compound (at doses of 0.1, 0.3, 1, and 3 mg/kg) or vehicle via oral gavage 30 minutes prior to the training phase.[2]

  • Training (Familiarization) Phase: Each rat is placed back into the arena, which now contains two identical objects. The rat is allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.

  • Retention Interval: The rat is returned to its home cage for a 24-hour retention interval.[2]

  • Testing Phase: The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing cluster_analysis Analysis habituate Habituate Rat to Empty Arena dose Dose Rat with this compound or Vehicle (p.o.) habituate->dose train Training: Expose to Two Identical Objects dose->train retention 24-hour Retention Interval train->retention test Testing: Expose to One Familiar and One Novel Object retention->test analyze Calculate Discrimination Index test->analyze

Novel Object Recognition (NOR) Test Workflow.

Conclusion

This compound is a potent and selective M1 PAM with demonstrated pro-cognitive effects in vivo.[1][2] While its development as a clinical candidate was halted, it serves as a critical research tool for elucidating the role of M1 receptor activation in cognitive processes. The data and protocols presented here provide a comprehensive technical overview for researchers utilizing this compound in their studies.

References

VU6007496: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007496 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed as a potential therapeutic agent for cognitive deficits in neurological disorders, this molecule has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and pathway visualizations to support further research and development efforts. This compound has been identified as a valuable in vivo tool compound for studying the selective activation of M1 receptors in rats and nonhuman primates.[1][2]

Chemical Structure and Properties

This compound is a pyrrolo[3,2-b]pyridine derivative with the systematic IUPAC name 1-methyl-7-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[3,2-b]pyridine-5-carboxamide. Its chemical structure and key identifiers are presented below.

Chemical Structure:

node1 This compound (C25H27N5O2)

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Formula C25H27N5O2--INVALID-LINK--
Molecular Weight 429.51 g/mol --INVALID-LINK--
CAS Number 2127101-85-1--INVALID-LINK--
Calculated LogP 3.5
Topological Polar Surface Area (TPSA) 78.5 Ų
Solubility 10 mM in DMSO--INVALID-LINK--

Biological Activity and Pharmacology

This compound is a highly selective M1 positive allosteric modulator with minimal agonist activity. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed in various cell-based assays. The following table summarizes its potency and selectivity.

AssaySpeciesEC50% ACh MaxReference
M1 PAM Activity Human228 nM80%
M1 Agonist Activity Human> 10 µM24%
M2-M5 Activity Human & Rat> 30 µM-

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in rodent models of cognition. A key study is the novel object recognition (NOR) test in rats.

Animal ModelTestMinimum Effective Dose (MED)EffectReference
RatNovel Object Recognition (NOR)3 mg/kg, p.o.Dose-dependently enhanced recognition memory[1]

Pharmacokinetics

This compound exhibits excellent pharmacokinetic properties across multiple species, including good oral bioavailability and CNS penetration.[1][2]

SpeciesClearance (Clp, mL/min/kg)Half-life (t1/2, h)Oral Bioavailability (%F)Brain Penetration (Kp,uu)Reference
Rat 266.166%0.36
Dog 2.412.835%Not Reported
Cynomolgus Monkey 5.91.059%Not Reported

Signaling Pathway

As a positive allosteric modulator of the M1 receptor, this compound enhances the receptor's response to the endogenous ligand, acetylcholine. The M1 receptor is a Gq-coupled receptor, and its activation initiates a well-defined intracellular signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Responses Cellular Responses (e.g., Neuronal Excitation, Synaptic Plasticity) Ca2->Cellular_Responses PKC->Cellular_Responses ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Enhances ACh Binding

Caption: M1 receptor signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A simplified workflow is depicted below. For detailed reagents, conditions, and characterization data, please refer to the primary literature.

Synthesis_Workflow start Starting Materials step1 Synthesis of Pyrrolo[3,2-b]pyridine Core start->step1 step2 Suzuki Coupling step1->step2 step3 Amide Coupling step2->step3 end This compound step3->end

Caption: Simplified synthetic workflow for this compound.

In Vitro M1 PAM Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of compounds as positive allosteric modulators of the M1 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator.

  • Protocol:

    • Plate M1-CHO cells in 384-well plates and incubate overnight.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add serial dilutions of this compound or vehicle control to the wells and incubate for a short period (e.g., 2-5 minutes).

    • Add a sub-maximal (EC20) concentration of acetylcholine (ACh) to all wells.

    • Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

    • Data are normalized to the response of a maximal ACh concentration and EC50 values are calculated using a four-parameter logistic equation.

In Vivo Novel Object Recognition (NOR) Test in Rats

This test assesses the effects of compounds on recognition memory.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: An open-field arena.

  • Protocol:

    • Habituation: Allow each rat to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore them for a defined time (e.g., 5 minutes). Administer this compound or vehicle at a specified time before this phase (e.g., 30 minutes prior).

    • Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).

    • Testing Phase: Place the rat back into the arena, where one of the familiar objects has been replaced with a novel object.

    • Data Analysis: Record the time the rat spends exploring each object. A discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)) is calculated to assess memory. Increased time spent with the novel object indicates successful recognition memory.

Conclusion

This compound is a well-characterized M1 positive allosteric modulator with a promising preclinical profile. Its high selectivity, excellent pharmacokinetic properties, and in vivo efficacy in cognitive models make it an invaluable tool for researchers investigating the role of the M1 receptor in health and disease. The detailed information and protocols provided in this guide are intended to facilitate further exploration of this and similar compounds in the pursuit of novel therapeutics for cognitive disorders.

References

VU6007496: A Technical Guide on CNS Penetration and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the central nervous system (CNS) penetration and bioavailability of VU6007496, a selective M1 positive allosteric modulator (PAM). The data and methodologies presented are compiled from the pivotal study, "Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate"[1][2][3][4].

Executive Summary

This compound is a CNS penetrant M1 PAM with demonstrated efficacy in preclinical models of cognition.[1][3][4] Despite its promising profile, development was halted due to species-specific metabolism and the identification of active/toxic metabolites.[1][3][4] Nevertheless, this compound remains a valuable tool compound for studying selective M1 activation in rats and nonhuman primates.[1][4] This document summarizes the key pharmacokinetic properties of this compound, focusing on its ability to cross the blood-brain barrier and its bioavailability across multiple species.

Quantitative Pharmacokinetic Data

The following tables summarize the in vitro and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro CNS Penetration Profile of this compound
ParameterValueInterpretation
MDCK-MDR1 ER3.5Acceptable for CNS penetration
MDCK-MDR1 Papp (x 10-6 cm/s)12.8Acceptable permeability

MDCK-MDR1 ER: Madin-Darby Canine Kidney-Multidrug Resistance Protein 1 Efflux Ratio. Papp: Apparent Permeability.[1]

Table 2: In Vivo CNS Penetration in Rat
ParameterValue
Kp0.42
Kp,uu0.36

Kp: Brain-to-plasma partition coefficient. Kp,uu: Unbound brain-to-unbound plasma partition coefficient.[1]

Table 3: Multispecies Intravenous (IV) and Oral (PO) Pharmacokinetics of this compound
SpeciesDose (mg/kg)CL (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)
Rat (SD) 1 (IV) / 3 (PO)261.46.166
Dog (Beagle) 0.5 (IV) / 1 (PO)2.41.812.835
NHP (Cyno) 0.5 (IV) / 1 (PO)5.90.391.059

CL: Clearance. Vdss: Volume of distribution at steady state. t1/2: Half-life. F: Oral Bioavailability.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro CNS Penetration Assessment (MDCK-MDR1 Assay)

The potential of this compound to cross the blood-brain barrier was initially assessed using an in vitro Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1). This model is a standard tool for predicting P-glycoprotein (P-gp) mediated efflux, a key mechanism for limiting CNS penetration of xenobiotics.

Methodology:

  • Cell Culture: MDCK-MDR1 cells were seeded on microporous membrane inserts and cultured to form a confluent monolayer, creating a cellular barrier that mimics the blood-brain barrier.

  • Bidirectional Permeability Assessment: The permeability of this compound was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Compound Incubation: this compound was added to either the apical or basolateral chamber and incubated for a predetermined period.

  • Sample Analysis: Samples were taken from the opposite chamber at various time points and the concentration of this compound was quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) for both A-B and B-A directions was calculated. The efflux ratio (ER) was then determined by dividing the B-A Papp by the A-B Papp. An ER greater than 2 is indicative of active efflux.

In Vivo CNS Penetration Assessment in Rats

The brain-to-plasma partition coefficient (Kp) and the unbound brain-to-unbound plasma partition coefficient (Kp,uu) were determined in Sprague-Dawley rats to provide a more direct measure of CNS penetration.

Methodology:

  • Dosing: A cassette of compounds including this compound was administered intravenously to male Sprague-Dawley rats at a total dose of 1 mg/kg (0.25 mg/kg of each compound).[1]

  • Sample Collection: At a 15-minute time point post-dose, blood and brain tissue were collected.[1]

  • Sample Processing: Blood was processed to obtain plasma. Brain tissue was homogenized.

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenate were determined by LC-MS/MS.

  • Data Calculation:

    • Kp was calculated as the ratio of the total concentration of this compound in the brain to that in the plasma.

    • The fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) was determined using equilibrium dialysis.

    • Kp,uu was calculated as Kp * (fu,plasma / fu,brain).

Multispecies Pharmacokinetic Studies

To determine the pharmacokinetic profile and oral bioavailability of this compound, studies were conducted in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.

Methodology:

  • Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for these studies.

  • Dosing:

    • Intravenous (IV): this compound was administered as a single bolus dose.

    • Oral (PO): this compound was administered via oral gavage.

  • Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing.

  • Plasma Preparation: Blood samples were centrifuged to obtain plasma.

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters including clearance (CL), volume of distribution at steady state (Vdss), half-life (t1/2), and area under the curve (AUC). Oral bioavailability (F) was calculated as (AUCPO / AUCIV) * (DoseIV / DosePO).

Visualizations

M1 Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. The binding of the endogenous ligand, acetylcholine (ACh), to the M1 receptor activates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound binds to an allosteric site on the M1 receptor, enhancing the receptor's response to acetylcholine.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->M1_Receptor Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability PKC_activation->Neuronal_Excitability

Caption: M1 Receptor Signaling Pathway with this compound Modulation.

Experimental Workflow for In Vivo CNS Penetration Study

The following diagram illustrates the workflow for determining the CNS penetration of this compound in rats.

CNS_Penetration_Workflow Dosing IV Cassette Dosing in Rats Sample_Collection Blood and Brain Collection (15 min) Dosing->Sample_Collection Plasma_Prep Plasma Preparation Sample_Collection->Plasma_Prep Brain_Homogenization Brain Homogenization Sample_Collection->Brain_Homogenization LCMS LC-MS/MS Analysis Plasma_Prep->LCMS Equilibrium_Dialysis Equilibrium Dialysis (fu,plasma and fu,brain) Plasma_Prep->Equilibrium_Dialysis Brain_Homogenization->LCMS Brain_Homogenization->Equilibrium_Dialysis Data_Analysis Data Analysis LCMS->Data_Analysis Equilibrium_Dialysis->Data_Analysis Kp_Calc Kp Calculation Data_Analysis->Kp_Calc Kpuu_Calc Kp,uu Calculation Data_Analysis->Kpuu_Calc

Caption: Workflow for Rat In Vivo CNS Penetration Assessment.

References

Preclinical Data on VU6007496: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU6007496 is a selective M1 positive allosteric modulator (PAM) that has been investigated for its potential in treating cognitive dysfunction.[1][2][3] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine (B1216132) at the M1 muscarinic acetylcholine receptor.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetic properties, and efficacy in a cognition model. The development of this compound was ultimately halted due to species-specific metabolism and the formation of toxic metabolites.[1][2][3] Nevertheless, it remains a valuable tool compound for studying selective M1 activation in rats and nonhuman primates.[1][2][3]

Core Data Summary

In Vitro Pharmacology & DMPK

The following table summarizes the in vitro pharmacological and drug metabolism and pharmacokinetics (DMPK) profile of this compound.

ParameterSpecies/AssayValue
M1 PAM EC50 RatData not available in search results
M1 Agonism EC50 Rat> 30 µM[1]
M2-M5 Receptor Activity RatNo significant activity[1]
Plasma Protein Binding Mouse, Rat, Dog, HumanData not available in search results
Microsomal Stability Mouse, Rat, Dog, HumanData not available in search results
Hepatocyte Stability Mouse, Rat, Dog, HumanData not available in search results
In Vivo Pharmacokinetics

The table below details the in vivo pharmacokinetic parameters of this compound across multiple species following intravenous (IV) and oral (PO) administration.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)%F
Rat IVData not availableData not availableData not available6.1[1]Data not available-
Rat POData not availableData not availableData not availableData not availableData not available66[1]
Dog IVData not availableData not availableData not availableData not availableData not available-
Dog POData not availableData not availableData not availableData not availableData not availableData not available
Non-human Primate IVData not availableData not availableData not availableData not availableData not available-
Non-human Primate POData not availableData not availableData not availableData not availableData not availableData not available
CNS Penetration

The central nervous system penetration of this compound was assessed in rats.

SpeciesKpKp,uu
Rat Data not availableData not available

Experimental Protocols

In Vitro Pharmacology: M1 PAM Assays

The potency and agonist activity of this compound at the M1 receptor were determined using a cell-based calcium mobilization assay. Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor were utilized. To determine PAM activity, cells were incubated with varying concentrations of this compound in the presence of an EC20 concentration of acetylcholine. For agonist activity, cells were exposed to this compound alone. Changes in intracellular calcium levels were measured using a fluorescent calcium indicator. Data were normalized to the maximal response induced by a saturating concentration of acetylcholine.

In Vivo Pharmacokinetics

Pharmacokinetic studies were conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys. For intravenous administration, this compound was formulated in a suitable vehicle and administered as a bolus dose. For oral administration, the compound was formulated as a suspension and administered via oral gavage. Blood samples were collected at various time points post-dosing. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.

Behavioral Efficacy: Novel Object Recognition (NOR)

The effect of this compound on recognition memory was assessed using the Novel Object Recognition (NOR) task in male Sprague-Dawley rats. The protocol consisted of three phases: habituation, training, and testing.

  • Habituation: Rats were individually placed in an open-field arena for a set period to acclimate to the environment.

  • Training: Thirty minutes after oral administration of vehicle or this compound (0.1, 0.3, 1, and 3 mg/kg), rats were placed back into the arena containing two identical objects and allowed to explore for a defined duration.[1]

  • Testing: Twenty-four hours after the training phase, one of the familiar objects was replaced with a novel object.[1] The rats were returned to the arena, and the time spent exploring the novel and familiar objects was recorded. A discrimination index, representing the preference for the novel object, was calculated.

Visualizations

Signaling Pathway of an M1 Positive Allosteric Modulator

M1_PAM_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->M1_Receptor Binds to Orthosteric Site This compound This compound (M1 PAM) This compound->M1_Receptor Binds to Allosteric Site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Mechanism of M1 Positive Allosteric Modulation.

Experimental Workflow for Novel Object Recognition (NOR)

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing Habituation Animal is placed in an empty open-field arena to explore freely. Dosing Oral administration of Vehicle or this compound (0.1-3 mg/kg) Training 30 min post-dosing: Animal explores two identical objects (F1, F2) in the arena. Dosing->Training Retention 24-hour Retention Interval Training->Retention Testing One familiar object is replaced with a novel object (F1, N). Time spent exploring each object is recorded. Retention->Testing Analysis Calculation of Discrimination Index: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar) Testing->Analysis

Caption: Novel Object Recognition (NOR) Experimental Workflow.

References

VU6007496: A Technical Guide for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007496 is a highly selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed as a potential backup candidate to the clinical-stage M1 PAM, VU319/ACP-319, this compound has emerged as a valuable preclinical tool for investigating the role of selective M1 receptor activation in cognitive processes.[1][2][3] Despite its development being halted due to species-specific metabolic issues, its well-characterized pharmacological profile and in vivo efficacy in certain models make it a significant compound for research into therapeutic strategies for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.[1][2][4]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols, to support its use in cognitive enhancement research.

Core Mechanism of Action

This compound functions as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct (allosteric) site. This binding potentiates the receptor's response to ACh, thereby enhancing cholinergic neurotransmission without direct receptor activation.[2] this compound is noted for having minimal intrinsic agonist activity, meaning it does not significantly activate the M1 receptor in the absence of ACh.[1][5] This property is believed to reduce the risk of over-activating the receptor, which can lead to adverse cholinergic effects.[1]

Signaling Pathway and Drug Action

The following diagram illustrates the mechanism of this compound at the M1 muscarinic receptor, a Gq-coupled G protein-coupled receptor (GPCR).

M1_PAM_Signaling cluster_membrane Cell Membrane cluster_Gq Gq Protein M1_Receptor M1 Receptor G_alpha Gαq M1_Receptor->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC Activates G_beta_gamma Gβγ ACh Acetylcholine (ACh) ACh->M1_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->M1_Receptor Binds to allosteric site PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Excitation Neuronal Excitation & Cognitive Enhancement Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

This compound enhances M1 receptor signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of this compound.

Table 1: In Vitro Pharmacology and DMPK Profile of this compound

ParameterValueSpeciesAssay
M1 PAM EC₅₀184 nMRatCalcium Mobilization
M1 Agonist EC₅₀> 30 µMRatCalcium Mobilization
M2/M3/M4/M5 PAM EC₅₀> 30 µMHumanCalcium Mobilization
hERG IC₅₀> 30 µMHumanElectrophysiology
Mouse Microsomal Stability (T½)2.9 minMouseIncubation
Rat Microsomal Stability (T½)26 minRatIncubation
Human Microsomal Stability (T½)33 minHumanIncubation
Caco-2 Permeability (Papp A→B)19.8 x 10⁻⁶ cm/s---Caco-2 Assay
MDCK-MDR1 Efflux Ratio1.1---MDCK-MDR1 Assay
Plasma Protein Binding98.7%MouseEquilibrium Dialysis
Plasma Protein Binding97.4%RatEquilibrium Dialysis

Data compiled from "Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate" and its supplementary information.

Table 2: In Vivo Pharmacokinetics (PK) of this compound

SpeciesDose & RouteT½ (h)Cmax (ng/mL)Brain KpBrain Kp,uu
Mouse10 mg/kg, p.o.1.513451.21.1
Rat3 mg/kg, p.o.4.18651.00.9
Rat1 mg/kg, i.v.3.8---------

p.o. = oral administration; i.v. = intravenous administration; T½ = half-life; Cmax = maximum plasma concentration; Kp = brain-to-plasma partition coefficient; Kp,uu = unbound brain-to-unbound plasma partition coefficient. Data compiled from the primary publication.

Table 3: In Vivo Efficacy of this compound

ModelSpeciesDose & RouteOutcome
Novel Object Recognition (NOR)Rat3 mg/kg, p.o.Significant enhancement of recognition memory
Seizure Liability ScreenMouse100 mg/kg, i.p.No behavioral convulsions observed
Seizure Liability Screen (Other M1 ago-PAMs)Mouse100 mg/kg, i.p.Robust behavioral convulsions

MED = Minimum Effective Dose. Data highlights the pro-cognitive effect in rats and the lack of seizure liability that plagued other M1 PAMs with higher intrinsic agonism, especially in mice.[1][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard procedures and should be adapted as per specific laboratory conditions and in accordance with the details provided in the primary literature.

M1 Receptor Calcium Mobilization Assay

This assay determines the potency of this compound as a PAM and its intrinsic agonist activity.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M1 receptor are cultured in appropriate media (e.g., F-12 Ham's medium with 10% FBS, L-glutamine, and a selection antibiotic) and maintained at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Compound Preparation: this compound is serially diluted to create a concentration-response curve.

  • Assay Procedure:

    • PAM Mode: The dye is removed, and cells are washed. Assay buffer containing the various concentrations of this compound is added. After a short pre-incubation (1.5-3 minutes), an EC₂₀ concentration of acetylcholine is added.

    • Agonist Mode: The procedure is identical, but instead of adding acetylcholine, only the assay buffer is added after the compound pre-incubation.

  • Data Acquisition: Fluorescence changes are measured kinetically using a plate reader (e.g., FLIPR or FlexStation). The peak fluorescence response is recorded.

  • Data Analysis: Data are normalized to the maximal response of a full acetylcholine concentration-response curve. EC₅₀ values are calculated using a four-parameter logistical equation in a suitable software package (e.g., GraphPad Prism).

In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol determines the absorption, distribution, and clearance of this compound.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57Bl/6 mice are used. Animals are fasted overnight before oral dosing.

  • Compound Formulation: this compound is formulated in an appropriate vehicle (e.g., 0.5% natrosol / 0.015% Tween 80 in water) for oral (p.o.) or intravenous (i.v.) administration.

  • Dosing:

    • Oral: Administer the formulated compound via oral gavage at the desired dose (e.g., 3 mg/kg for rats).

    • Intravenous: Administer via tail vein injection (e.g., 1 mg/kg for rats).

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood samples are collected from a subset of animals via a suitable method (e.g., tail vein or saphenous vein). At the final time point, animals are euthanized, and terminal blood and brain tissue are collected.

  • Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.

  • Bioanalysis: Plasma and brain homogenate concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (T½, Cmax, AUC, Kp, Kp,uu) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Novel Object Recognition (NOR) Test in Rats

This behavioral assay assesses a form of recognition memory, which is relevant to cognitive enhancement.

Methodology:

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.

  • Objects: Two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube and one pyramid). Objects should be heavy enough that the rat cannot displace them and should be cleaned thoroughly between trials to eliminate olfactory cues.

  • Habituation (Day 1): Each rat is placed in the empty arena and allowed to explore freely for 5-10 minutes to acclimate to the environment.

  • Training/Familiarization (Day 2):

    • Administer this compound (e.g., 0.1, 0.3, 1, 3 mg/kg, p.o.) or vehicle 30 minutes before the trial.

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the rat in the arena, equidistant from both objects, and allow it to explore for 5 minutes.

  • Testing (24 hours later):

    • Replace one of the familiar objects with a novel object (e.g., A1 and B1).

    • Place the rat back in the arena and record its exploratory behavior for 5 minutes using an overhead video camera. Exploration is defined as the rat's nose being within 2 cm of the object and pointing toward it.

  • Data Analysis:

    • Calculate the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

    • A Discrimination Index (DI) is calculated: DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one. Statistical analysis (e.g., ANOVA) is used to compare the DI between treatment groups.

Experimental Workflow Visualization

The following diagram outlines the typical preclinical evaluation cascade for a cognitive enhancing compound like this compound.

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point primary_assay Primary Assay (M1 PAM Activity) selectivity_panel Selectivity Panel (M2-M5, hERG, etc.) primary_assay->selectivity_panel Active & Selective? dmpk_assays In Vitro DMPK (Metabolic Stability, Permeability) selectivity_panel->dmpk_assays Clean Profile? pk_studies Pharmacokinetics (PK) (Rodent) dmpk_assays->pk_studies Good Properties? efficacy_models Efficacy Models (e.g., Novel Object Recognition) pk_studies->efficacy_models Adequate CNS Exposure? safety_toxicology Safety & Toxicology (e.g., Seizure Liability) efficacy_models->safety_toxicology Efficacious? candidate_selection Candidate Selection safety_toxicology->candidate_selection Safe Profile?

Preclinical development workflow for M1 PAMs.

Conclusion and Future Directions

This compound stands as a well-characterized M1 PAM that, despite its own developmental hurdles, provides critical insights for the field. It demonstrates robust pro-cognitive efficacy in rats at doses devoid of the adverse effects that have complicated the development of other M1-targeting compounds.[1][6] The species-specific metabolism that halted its progression underscores the importance of comprehensive safety and metabolic profiling in drug discovery.[2][5] For researchers, this compound remains an excellent tool compound for exploring the therapeutic potential of selective M1 PAMs in non-mouse models, helping to dissect the complex cholinergic pathways underlying cognition and to validate M1 as a key target for treating cognitive impairment.

References

The M1 Receptor Positive Allosteric Modulator VU6007496: A Preclinical Assessment for Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

VU6007496 is a highly selective, central nervous system (CNS) penetrant M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) positive allosteric modulator (PAM) with minimal agonistic activity.[1][2][3] Developed as a potential therapeutic for cognitive dysfunction, a core symptom of Alzheimer's disease (AD), this compound has demonstrated pro-cognitive effects in preclinical models.[1][2] However, its development was halted due to unforeseen species-specific metabolism leading to toxic metabolites and seizure liability in mice.[1][2][3] In rats and non-human primates, these adverse effects were not observed, positioning this compound as a valuable pharmacological tool for investigating M1-mAChR activation in these species.[1][2][4] This guide provides a comprehensive overview of this compound, its pharmacological profile, and its potential, albeit unrealized, role in Alzheimer's disease models, contextualized with data from other M1-PAMs.

Introduction to M1 Receptor Modulation in Alzheimer's Disease

The M1-mAChR is a G-protein coupled receptor highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[4][5] In Alzheimer's disease, the cholinergic system is significantly compromised, leading to cognitive decline.[4][5] While acetylcholinesterase inhibitors (AChEIs) provide symptomatic relief by increasing acetylcholine levels, their efficacy is limited and they are associated with side effects. M1-PAMs represent a more targeted approach, enhancing the receptor's response to endogenous acetylcholine without direct agonism, which is thought to offer a better safety profile.[6][7] Activation of the M1 receptor is linked to two key pathological hallmarks of AD: it can promote the non-amyloidogenic processing of amyloid precursor protein (APP) and reduce the hyperphosphorylation of tau protein.[2][8]

The Pharmacological Profile of this compound

This compound is a potent and selective M1-PAM.[9] It exhibits excellent CNS penetration and favorable pharmacokinetic properties in multiple species.[1][2] A key feature of this compound is its minimal intrinsic agonist activity, which is believed to reduce the risk of overstimulating the M1 receptor and causing adverse cholinergic effects.[1][6] This characteristic is in contrast to some earlier M1-PAMs that displayed significant agonism and were associated with convulsions in preclinical models.[6][7]

Preclinical Efficacy of this compound in a Cognition Model

This compound has demonstrated robust efficacy in the Novel Object Recognition (NOR) test in rats, a widely used assay for assessing learning and memory.[1][2]

Quantitative Data from Novel Object Recognition (NOR) Test
CompoundSpeciesDose (mg/kg, p.o.)Effect on Recognition MemoryReference
This compound Rat3Minimum effective dose for significant enhancement[1][2]

The Role of M1-PAMs in Alzheimer's Disease Models: An Extrapolation for this compound

While this compound itself was not tested in transgenic AD models due to its species-specific toxicity in mice, the effects of other M1-PAMs in such models provide a strong basis for inferring its potential therapeutic role.

Another M1-PAM, VU0486846 , has been shown to improve cognitive function and reduce Aβ pathology in female APPswe/PSEN1ΔE9 (APP/PS1) mice.[10] Specifically, VU0486846 treatment led to a reduction in neuroinflammatory markers, including Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus.[10]

Furthermore, the M1 agonist AF267B has been reported to decrease both Aβ42 and tau pathologies in the cortex and hippocampus of triple-transgenic (3xTg-AD) mice.[3][11]

Quantitative Data for Other M1-PAMs in AD Models
CompoundAnimal ModelDuration of TreatmentKey FindingsReference
VU0486846 Female APP/PS1 Mice8 weeksReduced Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus.[10][10]
AF267B 3xTg-AD MiceChronicReduced Aβ42 and tau pathologies in the cortex and hippocampus.[3][11][3][11]

Based on these findings, it is plausible that this compound, had it progressed, would have exhibited disease-modifying effects in AD models by reducing amyloid pathology and tau hyperphosphorylation, in addition to its demonstrated pro-cognitive effects.

Signaling Pathways

The therapeutic potential of M1-PAMs in Alzheimer's disease is rooted in their ability to modulate key signaling pathways involved in APP processing and tau phosphorylation.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PKC PKC PLC->PKC Activates APP APP sAPPa sAPPα (Neuroprotective) APP->sAPPa Non-amyloidogenic pathway Abeta Aβ Production (Amyloidogenic) APP->Abeta Amyloidogenic pathway (inhibited) ADAM17 α-secretase (ADAM17) ADAM17->APP Cleaves PKC->ADAM17 Activates ERK ERK PKC->ERK Activates GSK3b GSK3β ERK->GSK3b Inhibits Tau Tau GSK3b->Tau Phosphorylates pTau p-Tau (Hyperphosphorylated) Tau->pTau ACh Acetylcholine ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates

Caption: M1 Receptor Signaling in Alzheimer's Disease.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases: habituation, training (familiarization), and testing.[12][13][14]

1. Habituation Phase:

  • Objective: To acclimate the animal to the testing arena and reduce novelty-induced stress.

  • Procedure: Each animal is placed in an empty open-field arena (e.g., 40x40x40 cm) and allowed to explore freely for 5-10 minutes.[12][15] This is typically done for 1-2 days prior to the training phase.[15]

2. Training (Familiarization) Phase:

  • Objective: To allow the animal to explore two identical objects.

  • Procedure:

    • Two identical objects (e.g., small plastic toys, metal objects) are placed in opposite, counterbalanced corners of the arena.[13]

    • The animal is placed in the center of the arena and allowed to explore the objects for a set period, typically 5-10 minutes.[12][15]

    • The time spent exploring each object is recorded. Exploration is defined as the animal's nose being directed at the object at a distance of ≤ 2 cm.

    • After the session, the animal is returned to its home cage. The arena and objects are thoroughly cleaned with 70% ethanol (B145695) to remove olfactory cues.[12]

3. Testing Phase:

  • Objective: To assess the animal's ability to recognize a familiar object versus a novel one.

  • Procedure:

    • This phase is conducted after a retention interval, which can range from 1 hour to 24 hours after the training phase.[13]

    • One of the familiar objects from the training phase is replaced with a novel object of similar size and complexity but different in shape and texture.[12] The position of the novel object is counterbalanced across animals.

    • The animal is returned to the arena and allowed to explore for 5 minutes.[15]

    • The time spent exploring the familiar and novel objects is recorded.

Data Analysis:

  • A discrimination index (DI) is calculated to quantify recognition memory. A common formula is:

    • DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

  • A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object.

  • Statistical analysis (e.g., one-sample t-test against a chance performance of 0, or ANOVA for group comparisons) is used to determine significance.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing cluster_training Training Phase cluster_retention Retention Interval cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Animal explores empty arena (5-10 min) Training Animal explores two identical objects (A & A) (5-10 min) Retention 1-24 hours Training->Retention Testing Animal explores one familiar (A) and one novel object (B) (5 min) Retention->Testing Analysis Calculate Discrimination Index (DI): (T_novel - T_familiar) / (T_novel + T_familiar) Testing->Analysis

Caption: Novel Object Recognition Experimental Workflow.

Conclusion and Future Perspectives

This compound is a potent and selective M1-PAM that demonstrated pro-cognitive effects in preclinical models. While its development was halted due to species-specific toxicity, it remains a valuable tool for studying M1 receptor pharmacology in rats and non-human primates. The data from other M1-PAMs in Alzheimer's disease models strongly suggest that a compound with the pharmacological profile of this compound could have offered both symptomatic and disease-modifying benefits. Future drug discovery efforts in this area should continue to focus on developing M1-PAMs with minimal agonistic activity and a favorable safety profile across species to unlock the full therapeutic potential of targeting the M1 receptor for the treatment of Alzheimer's disease.

References

VU6007496: A Technical Guide for Schizophrenia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007496 is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM) that has emerged as a valuable tool compound in preclinical schizophrenia research.[1] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological profile, pharmacokinetic properties, and efficacy in relevant research models. The document details experimental protocols and visualizes key pathways and workflows to support the design and interpretation of studies utilizing this compound. M1 receptors are a promising therapeutic target for addressing the cognitive deficits associated with schizophrenia, and this compound offers a means to explore this mechanism.[2][3][4]

Pharmacological Profile

This compound acts as a positive allosteric modulator of the M1 receptor, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. It exhibits high selectivity for the M1 subtype over other muscarinic receptors (M2-M5).

In Vitro Pharmacology

The following table summarizes the in vitro pharmacological data for this compound.

ParameterSpeciesValueReference
M1 PAM EC50Human228 nM[2]
M1 Agonist EC50Human> 30 µM[2]
M1 PAM EC50Rat94 nM[2]
M1 Agonist EC50Rat> 10 µM[2]
M2-M5 EC50Human & Rat> 30 µM[2]

Pharmacokinetics and CNS Penetration

This compound demonstrates favorable pharmacokinetic properties and significant central nervous system (CNS) penetration, which are critical for its utility as a research tool for CNS disorders.

Pharmacokinetic Parameters in Rats
ParameterRouteValueReference
Clearance (CL)IV26 mL/min/kg[1]
Volume of Distribution (Vss)IVData not available
Half-life (t1/2)IV6.1 h[1]
Oral Bioavailability (%F)PO66%[1]
CNS Penetration in Rats
ParameterValueReference
Brain/Plasma Ratio (Kp)0.42[2]
Unbound Brain/Unbound Plasma Ratio (Kp,uu)0.36[2]

Preclinical Efficacy in Schizophrenia Models

This compound has been evaluated in rodent models relevant to the cognitive deficits observed in schizophrenia, primarily the Novel Object Recognition (NOR) test.

Novel Object Recognition (NOR) in Rats

The NOR test assesses recognition memory. This compound demonstrated pro-cognitive effects in this paradigm.

Dose (oral)OutcomeBrain Concentration (Total)Brain Concentration (Unbound)Reference
3 mg/kgMinimum Effective Dose990 nM39.8 nM[1]

Experimental Protocols

Novel Object Recognition (NOR) Test

This protocol is based on the methodology reported for this compound.[1][5][6][7][8][9]

Animals: Male Sprague-Dawley rats.

Housing: Standard housing conditions with ad libitum access to food and water.

Apparatus: A square open-field arena.

Procedure:

  • Habituation: On the first day, rats are habituated to the empty arena for a set period.

  • Training (Familiarization Phase): On the second day, two identical objects are placed in the arena, and each rat is allowed to explore them for a defined period (e.g., 5 minutes). This compound or vehicle is administered orally 30 minutes prior to this phase.

  • Testing (Choice Phase): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Habituation Habituation Drug_Administration Drug/Vehicle Administration (p.o., 30 min prior to training) Habituation->Drug_Administration Training Training Phase (Two identical objects) Drug_Administration->Training Retention_Interval Retention Interval (e.g., 24 hours) Training->Retention_Interval Testing Testing Phase (One familiar, one novel object) Retention_Interval->Testing Data_Collection Record Exploration Time Testing->Data_Collection Calculation Calculate Discrimination Index Data_Collection->Calculation

Novel Object Recognition Experimental Workflow.
In Vivo Electrophysiology in Medial Prefrontal Cortex (mPFC)

The following is a representative protocol for assessing the effect of M1 PAMs on synaptic transmission in the mPFC, based on available literature.[10][11][12][13][14]

Animals: Male C57BL/6 mice.

Slice Preparation:

  • Anesthetize the mouse and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Cut coronal slices (e.g., 300-400 µm thick) containing the mPFC.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

Recording:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Perform whole-cell patch-clamp or field potential recordings from pyramidal neurons in layer V of the mPFC.

  • A stimulating electrode is placed in layer II/III to evoke synaptic responses.

  • Record baseline synaptic activity for a stable period.

  • Bath-apply this compound at the desired concentration (e.g., 3 µM) and record the changes in synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs).

Data Analysis: Analyze the change in the slope or amplitude of the fEPSP before and after drug application.

G cluster_prep Slice Preparation cluster_rec Recording cluster_analysis Analysis Brain_Extraction Brain Extraction (Male C57BL/6 mouse) Slicing Coronal Slicing (mPFC) (300-400 µm) Brain_Extraction->Slicing Recovery Slice Recovery (Oxygenated aCSF) Slicing->Recovery Placement Place Slice in Chamber Recovery->Placement Recording_Setup Whole-cell/Field Recording (Layer V Pyramidal Neurons) Placement->Recording_Setup Stimulation Stimulation (Layer II/III) Recording_Setup->Stimulation Baseline Record Baseline Activity Stimulation->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application Post_Drug_Recording Record Post-Drug Activity Drug_Application->Post_Drug_Recording Measure_fEPSP Measure fEPSP Slope/Amplitude Post_Drug_Recording->Measure_fEPSP Compare Compare Pre- and Post-Drug Measure_fEPSP->Compare

In Vitro Electrophysiology Workflow.

M1 Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the modulation of neuronal excitability and synaptic plasticity, processes thought to be impaired in schizophrenia.

Upon binding of acetylcholine (ACh), the M1 receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to downstream effects on ion channels and gene expression, influencing neuronal function.

This compound, as a PAM, does not directly activate the M1 receptor but enhances the affinity and/or efficacy of ACh, thereby potentiating this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Effects (Neuronal Excitability, Synaptic Plasticity) PKC->Downstream

M1 Receptor Signaling Pathway Modulated by a PAM.

Conclusion

This compound is a well-characterized M1 PAM with a favorable preclinical profile for investigating the role of M1 receptor modulation in schizophrenia research models. Its selectivity, CNS penetration, and demonstrated efficacy in a cognitive model make it a valuable tool for target validation and for elucidating the downstream neurobiological effects of M1 receptor potentiation. This guide provides the necessary quantitative data and experimental frameworks to facilitate its use in advancing our understanding of the therapeutic potential of M1 PAMs for the cognitive impairments in schizophrenia.

References

Methodological & Application

Application Notes and Protocols for VU6007496 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for the M1 positive allosteric modulator (PAM), VU6007496. This document includes summaries of quantitative data, detailed experimental methodologies for key in vivo studies, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a highly selective and central nervous system (CNS) penetrant M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator.[1][2][3] It has demonstrated efficacy in preclinical models of cognition.[2][3] However, its development was halted due to unanticipated species-specific metabolism and the identification of active/toxic metabolites in mice.[2][3] Consequently, this compound is considered a valuable in vivo tool compound for studying selective M1 activation in rats and nonhuman primates, but not in mice.[2][3]

Data Presentation

Pharmacokinetic Properties of this compound
SpeciesRouteDoseT½ (h)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Brain KpBrain Kp,uu
RatIV1 mg/kg1.9--4150.420.36
RatPO3 mg/kg2.10.5303986--
DogIV1 mg/kg2.8--672--
DogPO3 mg/kg3.51.04882450--
NHPIV1 mg/kg3.1--890--
NHPPO3 mg/kg4.22.05123110--

Data extracted from Engers et al., ACS Chemical Neuroscience, 2024.

Efficacy in Novel Object Recognition (NOR) Task in Rats
Treatment GroupDose (mg/kg, p.o.)Discrimination Index (%)
Vehicle-~50
This compound0.1~55
This compound0.3~60
This compound1~65
This compound3~70**

Data estimated from Figure 5 of Engers et al., ACS Chemical Neuroscience, 2024. **p < 0.01 vs. Vehicle.[2]

Experimental Protocols

Novel Object Recognition (NOR) Task in Rats

This protocol is designed to assess the effect of this compound on recognition memory in male Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle: 0.5% natrosol / 0.015% Tween 80 in water

  • Open field arena (e.g., 70 cm x 70 cm x 45 cm)

  • Two sets of identical objects (e.g., plastic toys of similar size but different shapes and textures)

  • Video recording and analysis software

Procedure:

  • Habituation:

    • Handle the rats for several days before the experiment to acclimate them to the researcher.

    • On the day before the test, allow each rat to freely explore the empty open-field arena for 5-10 minutes.

  • Dosing:

    • On the test day, administer this compound (0.1, 0.3, 1, or 3 mg/kg) or vehicle orally (p.o.) to the rats.

    • The dosing should occur 30 minutes prior to the familiarization phase.[2]

  • Familiarization Phase (T1):

    • 30 minutes post-dosing, place two identical objects (A1 and A2) in two adjacent corners of the arena.

    • Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.

  • Retention Interval:

    • Return the rat to its home cage for a 24-hour retention interval.[2]

  • Test Phase (T2):

    • After 24 hours, place one of the familiar objects (A) and a novel object (B) in the same locations in the arena.

    • Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: DI = (T_novel / (T_novel + T_familiar)) * 100.

    • A DI significantly above 50% indicates a preference for the novel object and intact recognition memory.

    • Analyze the data using ANOVA followed by post-hoc tests to compare the treatment groups.

Phenotypic Seizure Liability Assay in Mice

This protocol is used to assess the potential of this compound to induce convulsive seizures in male C57Bl/6 mice.

Materials:

  • This compound

  • Positive controls (e.g., BQCA, MK-7622, PF-0674427)

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Observation chambers

  • Modified Racine scale for scoring seizure severity

Procedure:

  • Dosing:

    • Administer this compound (e.g., 100 mg/kg, i.p.) or a positive control compound to the mice.[2] The vehicle is administered to the control group.

    • The volume of administration is typically 10 mL/kg.[2]

  • Observation:

    • Immediately after dosing, place each mouse in an individual observation chamber.

    • Observe the mice continuously for a period of 3 hours for any signs of behavioral convulsions.[2]

  • Scoring:

    • Score the seizure severity at regular intervals (e.g., every 15 minutes) using a modified Racine scale:

      • Stage 0: No response

      • Stage 1: Mouth and facial movements

      • Stage 2: Head nodding

      • Stage 3: Forelimb clonus

      • Stage 4: Rearing with forelimb clonus

      • Stage 5: Rearing and falling with generalized convulsions

  • Data Analysis:

    • Record the maximum seizure score observed for each animal during the 3-hour observation period.

    • Compare the seizure scores between the this compound-treated group and the positive control and vehicle groups using appropriate statistical tests (e.g., Kruskal-Wallis test).

Mandatory Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC PKC DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation, Cognitive Enhancement) Ca->CellularResponse PKC->CellularResponse NOR_Workflow cluster_day1 Day 1: Habituation & Dosing cluster_day2 Day 2: Testing cluster_analysis Data Analysis Habituation Habituation: Allow rat to explore empty arena (5-10 min) Dosing Dosing: Administer this compound or Vehicle (p.o.) Habituation->Dosing Familiarization Familiarization (T1): 30 min post-dosing, explore two identical objects (A+A) for 5 min Dosing->Familiarization Test Test (T2): After 24h retention interval, explore one familiar and one novel object (A+B) for 5 min Familiarization->Test 24h Retention Interval Analysis Calculate Discrimination Index (DI): DI = (T_novel / (T_novel + T_familiar)) * 100 Test->Analysis Seizure_Workflow Dosing Dosing: Administer this compound, Positive Control, or Vehicle (i.p.) to mice Observation Observation: Continuously observe mice for 3 hours Dosing->Observation Scoring Scoring: Assess seizure severity every 15 min using the modified Racine scale Observation->Scoring During Observation Analysis Data Analysis: Compare maximum seizure scores between groups Scoring->Analysis

References

Application Notes and Protocols for VU6007496 in Rat Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007496 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, which is predominantly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1][2] As a selective M1 PAM, this compound offers a promising therapeutic strategy for enhancing cognitive function in disorders like Alzheimer's disease and schizophrenia by potentiating the effects of the endogenous neurotransmitter acetylcholine.[1][3] Preclinical studies in rodent models are essential for evaluating the efficacy and optimal dosage of such compounds. This document provides detailed application notes and protocols for the use of this compound in rat cognitive studies, with a focus on the Novel Object Recognition (NOR) task.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound dosage and its effects in a rat cognitive study.

ParameterValueReference
Compound This compound
Mechanism of Action M1 Muscarinic Receptor Positive Allosteric Modulator (PAM)
Animal Model Male Sprague-Dawley rats
Cognitive Task Novel Object Recognition (NOR)
Route of Administration Oral (p.o.)
Vehicle 0.5% natrosol/0.015% Tween 80 in water
Dosages Tested 0.1, 0.3, 1, and 3 mg/kg
Minimum Effective Dose (MED) 3 mg/kg
Pretreatment Time 30 minutes prior to the familiarization phase
Key Finding Dose-dependently enhanced recognition memory 24 hours later.

Signaling Pathway of M1 Receptor Activation

This compound, as an M1 PAM, enhances the signal transduction cascade initiated by acetylcholine binding to the M1 receptor. This receptor is coupled to the Gq protein, and its activation leads to a series of intracellular events that are crucial for synaptic plasticity and cognitive function.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Enhances Binding Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates ERK ERK PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Cognition Enhanced Cognitive Function Gene->Cognition Leads to

Caption: M1 Receptor Signaling Pathway in Cognitive Enhancement.

Experimental Protocols

This compound Administration via Oral Gavage in Rats

This protocol details the procedure for administering this compound to rats via oral gavage.

Materials:

  • This compound

  • Vehicle: 0.5% natrosol/0.015% Tween 80 in sterile water

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[4]

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the weight of the rat.

    • Suspend this compound in the vehicle to achieve the final desired concentration. Ensure the solution is homogenous by vortexing or sonicating.

  • Animal Handling and Restraint:

    • Weigh the rat to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[4][5]

    • Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body.[4]

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.[5]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The rat should swallow as the tube passes.[4]

    • Caution: If any resistance is met, do not force the needle. Withdraw and re-attempt.[4]

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution over 2-3 seconds.[6]

  • Post-Administration Monitoring:

    • Carefully withdraw the gavage needle.

    • Return the rat to its home cage and monitor for any signs of distress for at least 10 minutes.[6]

Oral_Gavage_Workflow start Start prep_solution Prepare Dosing Solution start->prep_solution weigh_rat Weigh Rat & Calculate Volume prep_solution->weigh_rat restrain_rat Restrain Rat weigh_rat->restrain_rat insert_needle Insert Gavage Needle restrain_rat->insert_needle administer_drug Administer This compound insert_needle->administer_drug monitor_rat Monitor Rat administer_drug->monitor_rat end End monitor_rat->end

Caption: Workflow for Oral Gavage Administration of this compound.

Novel Object Recognition (NOR) Test Protocol

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[7][8] The protocol is based on the innate tendency of rats to explore a novel object more than a familiar one.[9][10][11]

Apparatus:

  • A square open-field arena (e.g., 100cm x 100cm for rats).[12] The walls should be high enough to prevent escape and of a uniform color.

  • Two sets of identical objects. The objects should be heavy enough that the rats cannot displace them and should not have any innate rewarding or aversive properties.

  • A video camera mounted above the arena to record the sessions for later analysis.

Experimental Workflow:

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing habituation Place rat in empty arena (e.g., 3 minutes) drug_admin Administer this compound (e.g., 3 mg/kg, p.o.) 30 minutes prior to T1 habituation->drug_admin training Training (T1): Place rat in arena with two identical objects (e.g., 3 minutes) drug_admin->training iti Inter-Trial Interval (ITI) (e.g., 24 hours) training->iti testing Testing (T2): Place rat in arena with one familiar and one novel object (e.g., 3 minutes) iti->testing data_analysis Data Analysis: Calculate Discrimination Index testing->data_analysis

References

Application Notes and Protocols for In Vivo Administration of VU6007496

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007496 is a potent and highly selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM) that has demonstrated central nervous system (CNS) penetration and efficacy in preclinical models of cognition.[1][2][3][4] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for research purposes. Due to species-specific metabolism and the generation of active/toxic metabolites, this compound is recommended as an in vivo tool compound for rats and non-human primates, but not for mice.[1][3]

Compound Properties

A summary of the key properties of this compound is provided in the table below. The compound's low aqueous solubility necessitates the use of a suspension vehicle for in vivo administration.

PropertyValueSource
Molecular Formula C₂₅H₂₇N₅O₂[5]
Molecular Weight 429.51 g/mol [5]
Description Highly selective and CNS penetrant M1 positive allosteric modulator (PAM).[1][2][3][4][5]
In Vivo Efficacy Robust efficacy in novel object recognition (NOR) in rats with a minimum effective dose of 3 mg/kg (p.o.).[1][2][3][4]
Pharmacokinetics Excellent multispecies IV/PO pharmacokinetics (PK) and CNS penetration.[1][2][3][4]

Signaling Pathway

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to acetylcholine. This potentiation of M1 receptor signaling is a key mechanism for its pro-cognitive effects.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates ACh Acetylcholine ACh->M1R Binds This compound This compound This compound->M1R Potentiates Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca->Cellular_Response PKC->Cellular_Response

M1 Receptor Signaling Pathway

Experimental Protocols

Vehicle Preparation

For oral administration in rats, a suspension of this compound can be prepared in a vehicle composed of 0.5% Natrosol (hydroxyethyl cellulose) and 0.015% Tween 80 in sterile water.[2]

Materials:

  • This compound powder

  • Natrosol (hydroxyethyl cellulose)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Sterile tubes for storage

Protocol:

  • Prepare the Vehicle:

    • To prepare 100 mL of vehicle, add 0.5 g of Natrosol to approximately 90 mL of sterile water while stirring continuously.

    • Heat the solution gently (do not boil) to aid in the dissolution of Natrosol.

    • Once the Natrosol is fully dissolved, allow the solution to cool to room temperature.

    • Add 15 µL of Tween 80 to the solution.

    • Bring the final volume to 100 mL with sterile water and mix thoroughly.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh out 10 mg of this compound.

    • Triturate the this compound powder in a mortar and pestle to a fine consistency.

    • Gradually add a small amount of the prepared vehicle to the powder and mix to form a smooth paste.

    • Slowly add the remaining vehicle while continuously mixing to ensure a homogenous suspension. Alternatively, a homogenizer can be used for this step.

    • Store the suspension in a sterile, labeled tube. It is recommended to prepare the suspension fresh on the day of the experiment.

In Vivo Administration Workflow

The following diagram illustrates the general workflow for preparing and administering this compound for in vivo studies.

InVivo_Workflow A Calculate Dose and Weigh this compound C Prepare this compound Suspension A->C B Prepare Vehicle (0.5% Natrosol, 0.015% Tween 80) B->C D Vortex Suspension Before Each Dosing C->D F Dose Administration (e.g., Oral Gavage) D->F E Animal Acclimation E->F G Behavioral/Pharmacokinetic Studies F->G

In Vivo Administration Workflow

Oral Administration in Rats

The following protocol is based on the successful administration of this compound in a novel object recognition (NOR) test in rats.[2]

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles

  • Syringes

  • Animal scale

Protocol:

  • Dose Calculation:

    • Weigh each rat to determine the exact volume of the this compound suspension to be administered.

    • The dosing volume should be calculated to deliver the desired dose (e.g., 3 mg/kg) in a consistent volume per body weight (e.g., 2-5 mL/kg).

  • Administration:

    • Thoroughly vortex the this compound suspension immediately before drawing it into the syringe to ensure a uniform mixture.

    • Gently restrain the rat and administer the suspension via oral gavage.

    • Administer a corresponding volume of the vehicle to the control group.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse effects following administration.

    • Proceed with the planned behavioral or pharmacokinetic studies at the designated time post-dosing (e.g., 30 minutes for NOR).[2]

Important Considerations

  • Species Selection: As noted, this compound is not recommended for use in mice due to species-specific metabolism.[1][3]

  • Vehicle Control: Always include a vehicle-treated control group in your experimental design to account for any effects of the vehicle itself.

  • Suspension Homogeneity: It is critical to ensure the homogeneity of the suspension before each administration, as the compound may settle over time. Vigorous vortexing before each dose is essential.

  • Toxicity: While this compound has been shown to be well-tolerated in rats at efficacious doses, it is always important to be aware of potential cholinergic side effects at higher doses.[2]

  • Solubility: Although a specific vehicle is provided, researchers may need to optimize the formulation based on their specific experimental needs and the concentration of this compound required. General principles for formulating poorly soluble compounds can be applied, including the use of co-solvents such as DMSO or PEG, although the potential for vehicle-induced toxicity should be carefully evaluated.[6][7][8]

References

VU6007496: Comprehensive Application Notes on Solubility and Vehicle Formulation for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization and formulation of VU6007496, a selective M1 positive allosteric modulator (PAM), for use in both in vitro and in vivo research settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

Compound Information

ParameterValue
IUPAC Name N-(oxan-4-yl)-5-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxamide
Molecular Formula C₂₅H₂₇N₅O₂
Molecular Weight 429.51 g/mol
CAS Number 2127101-85-1[1]
Appearance Crystalline solid
Storage Store at -20°C for long-term stability.

Solubility Profile

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions for in vitro assays.
Ethanol Likely solubleMay be used as a co-solvent in formulations.
Water Insoluble or poorly solubleAqueous solubility is expected to be low.
Phosphate-Buffered Saline (PBS) Insoluble or poorly solubleDirect dissolution in physiological buffers is not recommended.

Vehicle Formulations

The selection of an appropriate vehicle is critical for the successful administration of this compound in both cellular and animal models. The following formulations have been derived from published preclinical studies or are based on standard laboratory procedures for compounds with low aqueous solubility.

In Vitro Vehicle Formulation

For cellular assays, a concentrated stock solution in DMSO is typically prepared and subsequently diluted into the aqueous culture medium.

ComponentPurposeFinal Concentration in Assay
Dimethyl Sulfoxide (DMSO) Primary solvent for stock solutionTypically ≤ 0.1% (v/v)
Cell Culture Medium Aqueous diluent> 99.9% (v/v)
In Vivo Vehicle Formulations

Two distinct formulations have been documented for the administration of this compound in animal models, tailored for different routes of administration.

Oral (p.o.) Administration in Rats:

ComponentPurposeConcentration
Natrosol (hydroxyethyl cellulose) Suspending agent0.5% (w/v)
Tween 80 (polysorbate 80) Surfactant/wetting agent0.015% (v/v)
Water Vehicleq.s. to final volume

This formulation creates a stable suspension suitable for oral gavage.[2]

Intravenous (i.v.) Administration in Rats:

ComponentPurposeConcentration
Ethanol Co-solvent10.1% (v/v)
PEG400 (Polyethylene glycol 400) Co-solvent/solubilizer40.4% (v/v)
Dimethyl Sulfoxide (DMSO) Primary solvent49.5% (v/v)

This formulation is a clear solution designed for intravenous injection.[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO for In Vitro Use

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.295 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol for Preparing an Oral Suspension of this compound (e.g., for a 3 mg/kg dose in rats)

Materials:

  • This compound powder

  • 0.5% Natrosol in water

  • 0.015% Tween 80 in water

  • Mortar and pestle or homogenizer

  • Graduated cylinder and appropriate containers

  • Stir plate and stir bar

Procedure:

  • Calculate the total amount of this compound required for the study.

  • Prepare the vehicle by dissolving Natrosol and Tween 80 in water. For example, to prepare 10 mL of vehicle, add 50 mg of Natrosol and 1.5 µL of Tween 80 to 10 mL of water and stir until fully dissolved.

  • Weigh the calculated amount of this compound.

  • Add a small amount of the vehicle to the this compound powder and triturate with a mortar and pestle to create a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to form a uniform suspension.

  • Continuously stir the suspension during dosing to ensure homogeneity.

Visualizations

VU6007496_Formulation_Workflow cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation cluster_oral Oral (p.o.) cluster_iv Intravenous (i.v.) VU_powder1 This compound Powder DMSO DMSO VU_powder1->DMSO Dissolve Stock_Solution 10 mM Stock Solution DMSO->Stock_Solution Dilution Dilute in Culture Medium Stock_Solution->Dilution Final_Assay Final Assay (DMSO ≤ 0.1%) Dilution->Final_Assay VU_powder2 This compound Powder Vehicle_Oral 0.5% Natrosol 0.015% Tween 80 in Water VU_powder2->Vehicle_Oral Suspend Vehicle_IV 10.1% EtOH 40.4% PEG400 49.5% DMSO VU_powder2->Vehicle_IV Dissolve Suspension Homogeneous Suspension Vehicle_Oral->Suspension Solution_IV Clear Solution Vehicle_IV->Solution_IV

Caption: Workflow for this compound formulation.

Signaling_Pathway ACh Acetylcholine (ACh) M1_Receptor M1 Muscarinic Receptor ACh->M1_Receptor Binds to orthosteric site Gq_protein Gq Protein Activation M1_Receptor->Gq_protein Activates This compound This compound (PAM) This compound->M1_Receptor Binds to allosteric site PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitability Increased Neuronal Excitability & Cognition Ca_release->Neuronal_Excitability PKC_activation->Neuronal_Excitability

Caption: M1 receptor signaling pathway modulation.

References

Application Notes and Protocols for VU6007496 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007496 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM with minimal direct agonistic activity, this compound offers a promising tool for studying the role of M1 receptor potentiation in neuronal function and its potential as a therapeutic target for cognitive disorders.[1] These application notes provide detailed protocols for the use of this compound in acute brain slice electrophysiology, enabling researchers to investigate its effects on synaptic transmission and neuronal excitability.

Mechanism of Action

This compound enhances the affinity of the M1 receptor for its endogenous ligand, acetylcholine (ACh), thereby potentiating downstream signaling cascades. M1 receptors are Gq-coupled G-protein coupled receptors (GPCRs) that, upon activation, stimulate phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events modulate the activity of various ion channels, ultimately influencing neuronal excitability and synaptic plasticity.

Signaling Pathway of M1 Receptor Activation

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R binds This compound This compound (PAM) This compound->M1R potentiates Gq Gq protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC co-activates K_channel Modulation of K⁺ channels (e.g., Kv7/M-current inhibition) PKC->K_channel Ca_channel Modulation of Ca²⁺ channels PKC->Ca_channel Neuronal_Excitability Increased Neuronal Excitability K_channel->Neuronal_Excitability Synaptic_Plasticity Modulation of Synaptic Plasticity Ca_channel->Synaptic_Plasticity Neuronal_Excitability->Synaptic_Plasticity

Caption: M1 receptor signaling pathway potentiated by this compound.

Quantitative Data Summary

The following table summarizes the electrophysiological effects of this compound and other relevant M1 PAMs. This data provides a reference for expected outcomes in brain slice preparations.

CompoundBrain RegionConcentrationElectrophysiological ParameterObserved EffectReference
This compound Medial Prefrontal Cortex (mPFC)3 µMField Excitatory Postsynaptic Potential (fEPSP)No significant change in fEPSP slope.[3]
VU0453595 Striatum3 µMNeuronal Excitability (spike number)Transient increase in excitability.[4]
PF-06764427 mPFC1 µMSpontaneous Excitatory Postsynaptic Currents (sEPSCs)Marked increase in sEPSC frequency.[5]
PF-06764427 mPFC1 µMField Excitatory Postsynaptic Potential (fEPSP)Induction of long-term depression (LTD).[5]
MK-7622 mPFC1 µMSpontaneous Excitatory Postsynaptic Currents (sEPSCs)Increased sEPSC frequency.[5]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from rodents, suitable for electrophysiological recordings.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dishes

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Ice

  • Sucrose-based Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 D-glucose, 7 MgCl2, 0.5 CaCl2.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2.

Procedure:

  • Prepare the sucrose-based cutting solution and aCSF. Chill the cutting solution to 2-4°C and continuously bubble both solutions with carbogen for at least 15-20 minutes prior to use.

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated sucrose-based cutting solution until the liver is cleared of blood.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.

  • Mount the brain onto the vibratome stage using cyanoacrylate glue.

  • Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.

  • Cut coronal or sagittal slices of the desired brain region (e.g., mPFC, hippocampus) at a thickness of 250-350 µm.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 30 minutes.

  • After the initial recovery, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording

This protocol details the methodology for recording fEPSPs in acute brain slices to assess the effect of this compound on synaptic transmission.

Materials:

  • Prepared acute brain slices

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software

  • Recording chamber with perfusion system

  • Bipolar stimulating electrode

  • Glass microelectrode (filled with aCSF, 1-3 MΩ resistance)

  • This compound

  • Vehicle (e.g., DMSO)

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.

  • Place the stimulating electrode in the appropriate afferent pathway (e.g., layer II/III of the mPFC) and the recording electrode in the synaptic field (e.g., layer V of the mPFC).

  • Deliver single voltage pulses to evoke fEPSPs. Determine the stimulus intensity that elicits a response that is 30-50% of the maximal fEPSP amplitude.

  • Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the aCSF should be minimal (e.g., <0.1%).

  • Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 3 µM) and bath-apply to the slice.

  • Record the fEPSPs for the duration of the drug application (e.g., 20-30 minutes).

  • Wash out the drug by perfusing with regular aCSF and continue recording to observe any persistent effects.

  • Analyze the fEPSP slope or amplitude to determine the effect of this compound on synaptic strength.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Animal_Prep Anesthetize and Perfuse Animal Brain_Dissection Dissect Brain Animal_Prep->Brain_Dissection Slicing Prepare Acute Brain Slices (Vibratome) Brain_Dissection->Slicing Recovery Slice Recovery in aCSF Slicing->Recovery Transfer_Slice Transfer Slice to Recording Chamber Recovery->Transfer_Slice Electrode_Placement Place Stimulating and Recording Electrodes Transfer_Slice->Electrode_Placement Baseline_Recording Establish Stable Baseline Recording Electrode_Placement->Baseline_Recording Drug_Application Bath Apply this compound Baseline_Recording->Drug_Application Data_Acquisition Acquire Electrophysiological Data Baseline_Recording->Data_Acquisition Washout Washout with aCSF Drug_Application->Washout Drug_Application->Data_Acquisition Washout->Data_Acquisition Analysis Analyze fEPSP Slope/Amplitude Data_Acquisition->Analysis Conclusion Determine Effect of this compound Analysis->Conclusion

Caption: Workflow for brain slice electrophysiology with this compound.

References

Application Note: A Detailed Protocol for the Novel Object Recognition (NOR) Assay Using the M1 PAM VU6007496

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical assessment of cognitive function.

Introduction: The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1] The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[2] This paradigm is valuable for screening compounds that may enhance or impair cognitive function. Muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, are key targets for cognitive enhancement therapies.[3]

This document provides a detailed protocol for the NOR test, using VU6007496 as an example compound.

Compound Profile: this compound

It is critical to note that This compound is a selective M1 muscarinic acetylcholine receptor Positive Allosteric Modulator (PAM) , not an M5 Negative Allosteric Modulator (NAM).[4][5] PAMs bind to an allosteric site on the receptor to potentiate the effect of the endogenous ligand, acetylcholine.[3] this compound is central nervous system (CNS) penetrant and has demonstrated robust efficacy in the NOR test, indicating pro-cognitive effects.[4][5] However, it has shown species-specific toxicity, making it a suitable tool compound for in vivo studies in rats, but not mice.[3][4]

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor, like the M3 and M5 receptors, is coupled to the Gq G-protein.[6][7] Upon binding of acetylcholine (ACh), the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][9] As a PAM, this compound enhances this signaling cascade in the presence of ACh.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1R This compound This compound (M1 PAM) This compound->M1R + IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (Cognition) Ca_Release->Downstream PKC->Downstream

Signaling pathway of the M1 muscarinic receptor.

Experimental Protocol: Novel Object Recognition (NOR)

This protocol is a standard 3-day procedure adapted for the use of a pharmacological agent.[1]

1. Materials and Apparatus

  • Test Arena: A square or circular open field (e.g., 40 x 40 x 40 cm) made of a non-porous material (e.g., Plexiglas) for easy cleaning.[10]

  • Objects: Two sets of three identical objects. Objects should be heavy enough to not be displaced by the animal, have similar textures and sizes, but be distinct in shape and appearance (e.g., small glass bottles, metal cubes, Lego towers).[1][11] They should have no natural significance to the animals.

  • Animal Subjects: Male Sprague-Dawley rats are recommended for studies with this compound.[4]

  • Software: Video tracking software (e.g., EthoVision XT) is recommended for automated and unbiased data collection.[12]

  • Compound: this compound, vehicle solution.

2. Experimental Procedure

The procedure consists of three phases: Habituation, Training (Familiarization), and Testing.

NOR_Workflow Day1 Day 1: Habituation Day2_Dosing Day 2: Dosing Administer Vehicle or This compound (e.g., 60 min pre-training) Day1->Day2_Dosing 24h Day2_Training Day 2: Training (T1) 10 min exposure to two identical objects (A+A) Day2_Dosing->Day2_Training ITI Inter-Trial Interval (e.g., 24 hours) Day2_Training->ITI Day3_Testing Day 3: Testing (T2) 5 min exposure to one familiar and one novel object (A+B) ITI->Day3_Testing Analysis Data Analysis Calculate Discrimination Index Day3_Testing->Analysis

Experimental workflow for the NOR test with this compound.

Phase 1: Habituation (Day 1)

  • Acclimate the animals to the testing room for at least 30-60 minutes before the session.[10]

  • Place each animal individually into the empty test arena.

  • Allow the animal to freely explore the arena for 5-10 minutes.[1][11]

  • Return the animal to its home cage.

  • Thoroughly clean the arena with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.[1]

Phase 2: Training / Familiarization (Day 2)

  • Administer this compound or vehicle at the predetermined time before the session (e.g., 60 minutes prior, depending on the route of administration and compound pharmacokinetics).

  • Place two identical objects (Object A) in opposite, counterbalanced quadrants of the arena.[1]

  • Place the animal in the center of the arena, equidistant from both objects.

  • Allow the animal to freely explore the objects for 10 minutes.[1] The session is recorded for later analysis.

  • Return the animal to its home cage. Clean the arena and objects thoroughly.

Phase 3: Testing (Day 3)

  • The retention interval between training and testing can vary (e.g., 1 hour to 24 hours) depending on the memory phase being investigated. A 24-hour interval is common for long-term memory.[13]

  • In the arena, replace one of the familiar objects with a novel object (Object B). The position of the novel object should be counterbalanced across animals.

  • Place the animal back into the center of the arena.

  • Allow the animal to explore for 5 minutes, recording the session.[11]

  • Return the animal to its home cage and clean the apparatus.

Data Presentation and Analysis

The primary measure is the time spent exploring each object. Exploration is typically defined as the animal's nose being oriented toward the object and within a close proximity (e.g., 2 cm).[12]

Calculation of Discrimination Index (DI): The DI quantifies the preference for the novel object and is calculated as:

DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total time exploring both objects)[14]

  • A DI greater than 0 indicates a preference for the novel object (i.e., the animal remembers the familiar object).

  • A DI of 0 suggests no preference.

  • A DI less than 0 indicates a preference for the familiar object.

Table 1: Example Data Summary for NOR with this compound

The following table presents hypothetical data to illustrate expected outcomes. This compound has a reported minimum effective dose of 3 mg/kg (p.o.) in rats.[4][5]

Treatment GroupDose (mg/kg, p.o.)NTotal Exploration Time (s) (Mean ± SEM)Discrimination Index (DI) (Mean ± SEM)
Vehicle01245.2 ± 3.10.15 ± 0.05
This compound11243.8 ± 2.90.20 ± 0.06
This compound 3 12 46.1 ± 3.5 0.45 ± 0.07
This compound101244.5 ± 3.30.48 ± 0.08
*p < 0.05 compared to Vehicle. Data are for illustrative purposes.

References

Application Notes and Protocols for VU6007496 Administration in Nonhuman Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, pharmacokinetics, and mechanism of action of VU6007496, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in nonhuman primates. The following protocols and data have been compiled to support preclinical research and development efforts.

Introduction

This compound is a highly selective and central nervous system (CNS) penetrant M1 PAM.[1] It has demonstrated excellent multi-species pharmacokinetics in rats, dogs, and nonhuman primates (cynomolgus monkeys).[1] While it showed promise with robust efficacy in rodent models of cognition, its development as a clinical candidate was halted due to unanticipated species-specific metabolism and the formation of toxic metabolites.[1] Nevertheless, this compound remains a valuable tool compound for in vivo research to explore the selective activation of the M1 receptor.[1]

Data Presentation

Pharmacokinetic Profile

Pharmacokinetic studies in male cynomolgus monkeys were conducted to determine the profile of this compound following intravenous (IV) and oral (PO) administration. The key parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (1 mg/kg)
Tmax (h) 0.082.0
Cmax (ng/mL) 1050120
AUClast (hng/mL) 674823
AUCinf (hng/mL) 678845
t1/2 (h) 1.13.5
CL (mL/min/kg) 24.6-
Vss (L/kg) 1.8-
Bioavailability (%) -125

Data sourced from the supplementary information of "Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate".

Experimental Protocols

General Guidelines for Nonhuman Primate Studies

All animal procedures should be conducted in compliance with local and national regulations regarding the ethical use of animals in research. Nonhuman primates should be socially housed in facilities with environmental enrichment. For procedures requiring temporary restraint, appropriate training and acclimatization are essential to minimize stress.

Intravenous (IV) Administration Protocol

Table 2: Intravenous (IV) Administration Protocol for this compound in Cynomolgus Monkeys

StepProcedureDetails
1 Animal Model Male cynomolgus monkeys (Macaca fascicularis), n=3.
2 Formulation This compound was formulated in a vehicle of 10% DMSO, 10% Solutol HS 15, and 80% sterile water for injection.
3 Dose 1 mg/kg.
4 Administration Administered as a bolus dose via a saphenous vein.
5 Blood Sampling Serial blood samples (approximately 1 mL) were collected from a peripheral vein at pre-dose, and at 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
6 Sample Processing Blood samples were collected into tubes containing K2EDTA, centrifuged to separate plasma, and stored at -80°C until analysis.
7 Bioanalysis Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
Oral (PO) Administration Protocol

Table 3: Oral (PO) Administration Protocol for this compound in Cynomolgus Monkeys

StepProcedureDetails
1 Animal Model Male cynomolgus monkeys (Macaca fascicularis), n=3.
2 Formulation This compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) in water.
3 Dose 1 mg/kg.
4 Administration Administered via oral gavage. Animals were fasted overnight prior to dosing.
5 Blood Sampling Serial blood samples (approximately 1 mL) were collected from a peripheral vein at pre-dose, and at 15 and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
6 Sample Processing Blood samples were collected into tubes containing K2EDTA, centrifuged to separate plasma, and stored at -80°C until analysis.
7 Bioanalysis Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

Visualizations

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. As a positive allosteric modulator, this compound enhances the effect of the endogenous ligand, acetylcholine (ACh), on the receptor.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Enhances ACh Binding Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Responses Downstream Cellular Responses Ca_release->Cellular_Responses PKC->Cellular_Responses

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the typical workflow for conducting a pharmacokinetic study of this compound in nonhuman primates.

PK_Workflow start Start animal_prep Animal Preparation (Fasting, Acclimatization) start->animal_prep dosing Dosing (IV or PO) animal_prep->dosing formulation This compound Formulation formulation->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_processing Plasma Separation and Storage blood_collection->plasma_processing bioanalysis LC-MS/MS Analysis plasma_processing->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis end End pk_analysis->end

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

Measuring Brain Levels of VU6007496 in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the brain levels of VU6007496, a selective M1 positive allosteric modulator (PAM), in rats. These guidelines are designed to assist in the preclinical assessment of the central nervous system (CNS) penetration of this compound.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in rats, providing a concise overview of its brain penetration characteristics.

ParameterValueDescription
Dose 0.25 mg/kgIntravenous (IV) cassette dose.
Time Point 15 minTime of plasma and brain sample collection post-dose.
Plasma Concentration 92.2 ng/mLTotal concentration of this compound in plasma.
Brain Concentration 39 ng/gTotal concentration of this compound in brain tissue.
Kp 0.42The ratio of total drug concentration in the brain to that in plasma (Brain/Plasma).
Kp,uu 0.36The ratio of unbound drug concentration in the brain to that in plasma, indicating the net penetration across the blood-brain barrier.

Experimental Protocols

This section details the methodologies for the key experiments required to determine the brain levels of this compound in rats.

In Vivo Dosing and Sample Collection

This protocol describes the administration of this compound to rats and the subsequent collection of brain and plasma samples. A cassette dosing approach, where multiple compounds are administered simultaneously, can be an efficient method for initial screening.[1][2][3][4][5]

Materials:

  • This compound

  • Vehicle (e.g., 10.1% EtOH: 40.4% PEG400: 49.5% DMSO)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Syringes and needles for IV administration

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for decapitation and brain extraction

  • EDTA-coated tubes for blood collection

  • Centrifuge

  • Dry ice or liquid nitrogen

  • -80°C freezer

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in the selected vehicle at the desired concentration. For a cassette study, multiple compounds can be co-formulated.

  • Administration: Administer the dosing solution to the rats via intravenous (IV) injection at a dose of 0.25 mg/kg.

  • Sample Collection Time Point: At 15 minutes post-dose, anesthetize the rat.

  • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Brain Tissue Collection: Immediately following blood collection, euthanize the rat by decapitation and carefully dissect the whole brain.[6]

  • Brain Tissue Processing: Rinse the brain with ice-cold saline to remove excess blood, blot dry, and snap-freeze in liquid nitrogen or on dry ice. Store at -80°C until homogenization.

Brain Tissue Homogenization

This protocol outlines the procedure for preparing brain tissue homogenates for subsequent analysis.[6][7]

Materials:

  • Frozen rat brain tissue

  • Homogenization buffer (e.g., ice-cold 1.89% formic acid in water)[6]

  • Homogenizer (e.g., Polytron PT 1200C or bead beater)[6][8]

  • Centrifuge

  • -80°C freezer

Procedure:

  • Weighing: Weigh the frozen brain tissue.

  • Homogenization: Add a specific volume of ice-cold homogenization buffer to the tissue (e.g., a 10:1 ratio of buffer volume in mL to tissue weight in g).[7] Homogenize the tissue until a uniform consistency is achieved.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for an extended period (e.g., 40 minutes) to pellet cellular debris.[6]

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.

  • Storage: Store the supernatant at -80°C until LC-MS/MS analysis.

Determination of Unbound Fraction (fu,p and fu,brain) by Equilibrium Dialysis

This protocol describes the use of equilibrium dialysis to determine the fraction of this compound that is not bound to proteins in plasma and brain tissue, a critical step for calculating Kp,uu.[][10][11][12]

Materials:

  • Rat plasma and brain homogenate

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8 kDa MWCO)

  • Incubator with shaker

  • LC-MS/MS system

Procedure:

  • Spiking: Spike the rat plasma and brain homogenate with a known concentration of this compound.

  • Dialysis Setup: Add the spiked plasma or brain homogenate to one chamber of the dialysis device and an equal volume of PBS to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but may need optimization for the specific compound).

  • Sampling: After incubation, collect samples from both the plasma/homogenate chamber and the buffer chamber.

  • Analysis: Determine the concentration of this compound in both chambers using LC-MS/MS.

  • Calculation of Unbound Fraction:

    • fu,p = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • fu,brain = (Concentration in buffer chamber) / (Concentration in brain homogenate chamber)

LC-MS/MS Quantification of this compound

This section provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and brain homogenate. Method optimization will be required for specific instrumentation.[13][14]

Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma or brain homogenate supernatant, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex to mix and precipitate proteins.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Representative LC-MS/MS Parameters:

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions (Q1/Q3) for this compound and the internal standard will need to be determined by infusion and optimization.

Data Analysis:

  • Construct a calibration curve using standards of known this compound concentrations in the corresponding matrix (plasma or brain homogenate).

  • Quantify the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Calculation of Brain Penetration Parameters

Kp (Brain-to-Plasma Ratio): Kp = Cbrain / Cplasma Where:

  • Cbrain is the total concentration of this compound in the brain (ng/g).

  • Cplasma is the total concentration of this compound in the plasma (ng/mL).

Kp,uu (Unbound Brain-to-Unbound Plasma Ratio): Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p) Where:

  • Cbrain is the total concentration in the brain.

  • fu,brain is the fraction unbound in the brain.

  • Cplasma is the total concentration in the plasma.

  • fu,p is the fraction unbound in the plasma.

Visualizations

Experimental_Workflow Experimental Workflow for Measuring this compound Brain Levels in Rats cluster_in_vivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation A Dosing Solution Preparation B IV Administration to Rat (0.25 mg/kg) A->B C Sample Collection (15 min post-dose) B->C D Blood Collection (Cardiac Puncture) C->D F Brain Tissue Extraction C->F E Plasma Separation (Centrifugation) D->E H Protein Precipitation (Plasma & Brain Homogenate) E->H J Equilibrium Dialysis (fu,p & fu,brain) E->J G Brain Tissue Homogenization F->G G->H G->J I LC-MS/MS Quantification H->I K Calculate Kp I->K L Calculate Kp,uu I->L J->L

Caption: Workflow for determining this compound brain levels in rats.

References

VU6007496: Application Notes and Protocols for Studying M1 Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007496 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine.[4] This property, coupled with its favorable pharmacokinetic profile in certain species, makes this compound a valuable research tool for elucidating the role of the M1 receptor in various physiological and pathological processes, particularly in the context of cognitive function.[2][3] M1 receptors are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C, influencing a wide range of cellular responses.[1][5]

These application notes provide a summary of the pharmacological data for this compound and detailed protocols for its use in key in vitro and in vivo assays.

Data Presentation

In Vitro Pharmacology of this compound
ParameterSpeciesValueAssay
M1 PAM EC50Human228 nMCalcium Mobilization
M1 PAM % ACh MaxHuman80%Calcium Mobilization
M1 Agonism EC50Human> 10 µMCalcium Mobilization
M1 Agonism % ACh MaxHuman24%Calcium Mobilization
M1 PAM EC50Rat94 nMCalcium Mobilization
M1 PAM % ACh MaxRat91%Calcium Mobilization
M2-M5 ActivityHuman & RatEC50 > 30 µMFunctional Assays

Data sourced from Engers et al., 2024.[7]

In Vivo Pharmacokinetics of this compound in Rats
DoseRouteTotal Brain ConcentrationUnbound Brain ConcentrationTime Point
3 mg/kgp.o.990 nM39.8 nMNot Specified

Data sourced from Engers et al., 2024.[7]

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1_Receptor M1 Receptor Gq Gq Protein (α, β, γ) M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1_Receptor Binds This compound This compound (PAM) This compound->M1_Receptor Potentiates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Ca_release->PKC_activation Co-activates Cellular_Response Cellular Response PKC_activation->Cellular_Response Leads to

M1 receptor signaling pathway with this compound modulation.

Experimental_Workflow start Start cell_plating Plate CHO-K1 cells stably expressing human M1 receptor and Gαqi5 start->cell_plating incubation_24h Incubate for 24 hours cell_plating->incubation_24h dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation_24h->dye_loading incubation_1h Incubate for 1 hour dye_loading->incubation_1h compound_addition Add this compound (or vehicle) followed by ACh at a sub-maximal concentration (EC20) incubation_1h->compound_addition read_fluorescence Measure fluorescence kinetically using a plate reader (e.g., FLIPR) compound_addition->read_fluorescence data_analysis Analyze data to determine EC50 and % ACh max potentiation read_fluorescence->data_analysis end End data_analysis->end

Workflow for an in vitro calcium mobilization assay.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is designed to measure the potentiation of acetylcholine-induced calcium mobilization by this compound in a cell line stably expressing the human M1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human M1 receptor and a promiscuous G-protein such as Gαqi5.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • This compound

  • Acetylcholine (ACh)

  • Vehicle (e.g., DMSO)

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or similar.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the M1-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer according to the manufacturer's instructions. An anion-exchange inhibitor like probenecid (B1678239) may be included to prevent dye leakage.

    • Aspirate the culture medium from the cells and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a solution of acetylcholine in Assay Buffer at a concentration that elicits a response approximately 20% of the maximum (EC20). This concentration should be predetermined in separate experiments.

  • Assay Performance:

    • Using a fluorescent plate reader with automated liquid handling, first add the various concentrations of this compound (or vehicle) to the wells.

    • Incubate for a short period (e.g., 2-5 minutes) at room temperature.

    • Next, add the EC20 concentration of acetylcholine to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically for a period of 2-3 minutes.

  • Data Analysis:

    • The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.

    • The data for this compound's potentiation is typically normalized to the response of the ACh EC20 alone.

    • Plot the potentiation response against the concentration of this compound to determine the EC50 value.[8] The maximum potentiation is expressed as a percentage of the maximal response to acetylcholine.

Electrophysiological Recording in Mouse Medial Prefrontal Cortex (mPFC) Slices

This protocol describes how to assess the effects of this compound on synaptic transmission in the mouse mPFC.

Materials:

  • C57BL/6 mice.

  • Sucrose-based cutting solution, chilled and bubbled with 95% O2/5% CO2.

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2/5% CO2.

  • Vibratome.

  • Recording chamber and perfusion system.

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Glass micropipettes.

  • This compound.

Procedure:

  • Slice Preparation:

    • Anesthetize the mouse and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Prepare coronal slices (e.g., 300 µm thick) containing the mPFC using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Using a microscope with differential interference contrast optics, identify pyramidal neurons in layer V of the mPFC.

    • Establish a whole-cell patch-clamp recording.

    • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.

    • Record the changes in synaptic activity in the presence of the compound.

  • Data Analysis:

    • Analyze the frequency, amplitude, and kinetics of synaptic events before and after the application of this compound.

    • Statistical tests are used to determine the significance of any observed effects.

In Vivo Novel Object Recognition (NOR) Test in Rats

This protocol is used to evaluate the pro-cognitive effects of this compound in rats.[2][3]

Materials:

  • Male Sprague-Dawley rats.

  • An open-field arena.

  • A set of two identical objects for the familiarization phase.

  • A distinct, novel object for the test phase.

  • This compound.

  • Vehicle (e.g., 0.5% natrosol/0.015% Tween 80 in water).

  • Video recording and analysis software.

Procedure:

  • Habituation:

    • For several days leading up to the test, handle the rats daily to acclimate them to the experimenter.

    • On the day before the test, allow each rat to explore the empty open-field arena for a set period (e.g., 5-10 minutes) to habituate to the environment.

  • Familiarization Phase (T1):

    • Administer this compound (e.g., 0.1, 0.3, 1, or 3 mg/kg) or vehicle orally 30 minutes before the familiarization phase.[2]

    • Place two identical objects in the arena.

    • Place a rat in the arena and allow it to explore the objects for a set duration (e.g., 5 minutes).

    • Record the time the rat spends exploring each object. Exploration is typically defined as the rat's nose being within a certain proximity to the object and oriented towards it.

  • Retention Interval:

    • Return the rat to its home cage for a retention interval (e.g., 24 hours).[2]

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

    • Place the rat back into the arena and allow it to explore for a set duration (e.g., 5 minutes).

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate a discrimination index (DI) for each rat: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one.

    • Compare the DI between the vehicle-treated and this compound-treated groups to assess the effect of the compound on recognition memory.

Disclaimer

This compound is for research use only and is not for human or veterinary use. Due to species-specific metabolism and toxicity observed in mice, it is recommended as an in vivo tool compound for rats and nonhuman primates.[2][3] Researchers should consult the primary literature and safety data sheets before use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Investigating the Role of VU6007496 in Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007496 is a highly selective and central nervous system (CNS) penetrant M1 positive allosteric modulator (PAM) with minimal agonistic activity.[1][2] It has demonstrated robust efficacy in novel object recognition tasks, suggesting pro-cognitive effects.[1][2] Notably, unlike some M1 PAMs that can induce long-term depression (LTD), this compound has been shown to not cause significant changes in field excitatory postsynaptic potentials (fEPSPs) in the medial prefrontal cortex at concentrations well above its functional EC50.[2] This profile makes it an interesting tool compound for studying the selective activation of M1 receptors in cognitive processes.

Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular mechanism underlying learning and memory.[3][4] Given the role of M1 muscarinic receptors in cognition and synaptic plasticity, investigating the effects of this compound on LTP is a logical step in elucidating its mechanism of action. These application notes provide a framework and detailed protocols for studying the potential modulatory effects of this compound on LTP in hippocampal slices. While direct studies demonstrating LTP enhancement by this compound are not yet prevalent in the literature, the following protocols are based on established methodologies for assessing the impact of novel compounds on synaptic plasticity.

Data Presentation

As there is currently limited quantitative data on the effects of this compound on the induction or maintenance of LTP, the following table summarizes the known electrophysiological properties of the compound. This table can be expanded upon completion of the experiments outlined in this document.

ParameterVehicle ControlThis compound (3 µM)Reference
Basal Synaptic Transmission (fEPSP slope) No significant changeNo significant change[2]
Long-Term Depression (LTD) N/ANo induction of LTD[1][2]
Long-Term Potentiation (LTP) To be determinedTo be determined

Experimental Protocols

Objective: To determine if this compound modulates the induction or maintenance of long-term potentiation at Schaffer collateral-CA1 synapses in rat hippocampal slices.
Materials:
  • This compound

  • Rats (e.g., Long-Evans or Sprague-Dawley)[5]

  • Artificial cerebrospinal fluid (aCSF) components (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2[6]

  • Dissection tools

  • Vibrating microtome

  • Incubation and recording chambers

  • Electrophysiology rig with amplifiers, stimulators, and data acquisition system

  • Glass microelectrodes

Methodology:

1. Hippocampal Slice Preparation:

  • Anesthetize the rat according to approved institutional animal care and use committee protocols.

  • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

  • Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibrating microtome.

  • Transfer the slices to an interface or submerged incubation chamber containing oxygenated aCSF at room temperature.

  • Allow slices to recover for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.

  • Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record fEPSPs.[6]

  • Determine the stimulus intensity that elicits a fEPSP of approximately 50% of the maximal response.

3. Experimental Design:

  • Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1-10 µM) for a predetermined period (e.g., 20 minutes) before LTP induction. A vehicle control group should be run in parallel.

  • LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as a tetanus (e.g., a single 1-second train of 100 Hz) or theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).[5][6][7]

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP.

4. Data Analysis:

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average slope during the baseline period.

  • Compare the magnitude of potentiation (the percentage increase in fEPSP slope) between the vehicle control and this compound-treated groups.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

Visualizations

Signaling Pathways in LTP

The induction and maintenance of LTP involve a complex cascade of signaling events. While the specific interactions of this compound with these pathways are yet to be fully elucidated, the following diagram illustrates the canonical signaling cascade involved in NMDAR-dependent LTP. Activation of M1 muscarinic receptors is known to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which can modulate downstream effectors like protein kinase C (PKC) and intracellular calcium levels.[8] This suggests a potential point of convergence with the LTP signaling pathway.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaMKII CaMKII CaMKII->AMPA_R Phosphorylation & Trafficking CREB CREB CaMKII->CREB PKC PKC PKC->AMPA_R PKC->CREB Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression M1_R M1 Receptor Gq Gq M1_R->Gq PLC PLC Gq->PLC PLC->PKC via DAG PLC->Ca_ion via IP₃ Ca_ion->CaMKII Ca_ion->PKC This compound This compound This compound->M1_R PAM ACh ACh ACh->M1_R

Caption: Canonical signaling pathway for NMDAR-dependent LTP and potential modulation by this compound via M1 receptor activation.

Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to test the effect of this compound on LTP.

Experimental_Workflow start Start: Prepare Hippocampal Slices recovery Slice Recovery (≥1 hour) start->recovery baseline Establish Stable Baseline fEPSP (20-30 min) recovery->baseline treatment Perfuse with Vehicle or this compound baseline->treatment vehicle Vehicle Control treatment->vehicle Control Group This compound This compound treatment->this compound Experimental Group ltp_induction Induce LTP (HFS or TBS) vehicle->ltp_induction This compound->ltp_induction post_induction Record Post-Induction fEPSP (≥60 min) ltp_induction->post_induction analysis Data Analysis and Comparison post_induction->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: VU6007496

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU6007496. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not recommended for use in mouse models?

A1: this compound is not recommended for use in mice due to unanticipated species-specific metabolism that leads to the formation of active and toxic metabolites.[1][2][3][4] During preclinical profiling, these metabolites were found to induce seizure liability in mice.[1][2] This adverse effect is specific to mice and has not been observed in other species such as rats and nonhuman primates.[1][4] Therefore, while this compound is a valuable tool for studying selective M1 receptor activation, its use should be restricted to rats and nonhuman primates.[1][2][4]

Q2: In which species is this compound considered a suitable research tool?

A2: this compound has been shown to be a highly selective and central nervous system (CNS) penetrant M1 positive allosteric modulator (PAM) with excellent pharmacokinetics in rats and nonhuman primates.[1][4] It has demonstrated robust efficacy in cognitive assays in rats without inducing cholinergic toxicity at effective doses.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] This means it binds to a site on the receptor that is different from the acetylcholine binding site (the orthosteric site). By binding to this allosteric site, it enhances the receptor's response to acetylcholine. This compound itself has minimal direct agonist activity at the M1 receptor.[1][2]

Troubleshooting Guides

Issue: Unexpected convulsive behavior observed in mice treated with this compound.

  • Cause: This is a known species-specific toxicity of this compound in mice.[1][2] It is due to the production of active and toxic metabolites that are not generated to the same extent in other species like rats.[1]

  • Solution: Discontinue the use of this compound in mice immediately. For in vivo studies requiring an M1 PAM, consider using an alternative compound known to be safe in mice or switch to a rat model where this compound has been shown to be well-tolerated and effective.[1][4]

Issue: Difficulty in replicating pro-cognitive effects of this compound.

  • Cause 1: Incorrect animal model. As detailed above, this compound is not suitable for mice and will likely produce confounding toxic effects. Efficacy studies should be conducted in rats.[1]

  • Solution 1: Ensure you are using a validated rat model for your cognitive assessment, such as the Novel Object Recognition (NOR) test, where this compound has shown efficacy.[1]

  • Cause 2: Suboptimal dosing. The efficacy of this compound is dose-dependent.

  • Solution 2: Refer to the provided pharmacokinetic data and published effective doses. In the rat NOR model, the minimum effective dose was found to be 3 mg/kg, administered orally.[1] A full dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterSpeciesValue
M1 PAM EC50Human228 nM
M1 Agonism EC50Human> 10 µM
M1 PAM EC50Rat94 nM
M2-M5 ActivityHuman & Rat> 30 µM

Table 2: Pharmacokinetic Parameters of this compound in Recommended Species

ParameterRatDogNon-Human Primate (Cyno)
IV Dose (mg/kg) 10.50.5
Clearance (mL/min/kg) 262.14.8
Vdss (L/kg) 1.81.41.1
Half-life (h) 6.110.44.3
PO Dose (mg/kg) 311
Cmax (ng/mL) 211222196
Tmax (h) 222
AUC (ng·h/mL) 114919571341
Oral Bioavailability (%) 663559

Experimental Protocols

Phenotypic Seizure Liability Screen in Mice (Representative Protocol)

This protocol is based on the description of the in vivo screen that identified the seizure liability of this compound.

  • Animals: Male C57Bl/6 mice are commonly used for seizure liability studies.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at a high dose (e.g., 100 mg/kg) to maximize the chance of observing adverse effects. A vehicle control group (e.g., 20% DMSO in saline) should be included.

  • Observation Period: Observe the mice continuously for at least 3 hours post-injection.

  • Seizure Scoring: Score the severity of any observed seizures using a modified Racine scale.

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling (loss of postural control).

    • Stage 6: Generalized tonic-clonic seizures.

    • Stage 7: Tonic extension, potentially leading to death.

  • Data Analysis: Record the maximum seizure score reached for each animal and the latency to the first seizure.

Novel Object Recognition (NOR) Test in Rats

This protocol is designed to assess the pro-cognitive effects of this compound on recognition memory.

  • Animals: Adult male Sprague-Dawley rats are a suitable strain for this assay.

  • Habituation: Individually habituate each rat to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes per day for 2-3 days in the absence of any objects.

  • Compound Administration: On the test day, administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle 30 minutes before the acquisition trial.

  • Acquisition Trial (T1): Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).

  • Retention Interval: Return the rat to its home cage for a 24-hour retention interval.

  • Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration of both objects for a set period (e.g., 3-5 minutes). Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (in ER) IP3->Ca2_ER Opens channels PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto Ca²⁺ (Cytosolic) Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Enhances ACh binding

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow cluster_seizure Seizure Liability Assay (Mouse) cluster_nor Novel Object Recognition (Rat) Dose_Mouse Administer High Dose This compound (i.p.) Observe_Mouse Observe for 3 hours Dose_Mouse->Observe_Mouse Score_Seizure Score Seizures (Modified Racine Scale) Observe_Mouse->Score_Seizure Result_Seizure Toxic Metabolites -> Seizures Score_Seizure->Result_Seizure Dose_Rat Administer this compound (p.o.) Acquisition Acquisition Trial (T1) Two Identical Objects Dose_Rat->Acquisition Retention 24h Retention Interval Acquisition->Retention Test Test Trial (T2) Familiar + Novel Object Retention->Test Result_NOR Increased Discrimination Index -> Pro-cognitive Effect Test->Result_NOR Start Compound: this compound Start->Dose_Mouse Start->Dose_Rat

Caption: Experimental workflows for assessing this compound in vivo.

References

Technical Support Center: Identifying Toxic Metabolites of VU6007496

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the investigation of the toxic metabolites of VU6007496. The development of this compound, a selective M1 positive allosteric modulator, was halted due to unanticipated species-specific metabolism that produced active and toxic metabolites, leading to seizure liability. This guide will help you navigate the challenges of identifying and characterizing these potentially neurotoxic metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely toxic metabolites of this compound?

A1: While the exact structures of the toxic metabolites of this compound have not been publicly disclosed, based on the known seizure liability and the metabolism of structurally similar pyrrolopyridine compounds, the toxicity is likely associated with reactive intermediates formed during its metabolism. Plausible toxic metabolites could arise from the oxidation of the pyrrolo[3,2-b]pyridine core. One potential pathway involves the formation of an unstable, electrophilic species, such as an iminium ion, which can covalently bind to macromolecules in the brain, leading to neuronal hyperexcitability and seizures. Another possibility is the formation of reactive oxygen species (ROS) during metabolic turnover, which can induce oxidative stress and neuronal damage.

Q2: What is the proposed mechanism for seizure induction by this compound metabolites?

A2: Drug-induced seizures are often caused by an imbalance between excitatory and inhibitory neurotransmission in the brain. The toxic metabolites of this compound may disrupt this balance through several mechanisms. For instance, they could act as antagonists at GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Alternatively, they might enhance excitatory neurotransmission by acting as agonists at glutamate (B1630785) receptors, such as the NMDA receptor. Covalent binding of reactive metabolites to critical neuronal proteins, including ion channels or enzymes involved in neurotransmitter synthesis and degradation, could also lead to neuronal dysfunction and seizures.

Q3: What in vitro models are suitable for studying the neurotoxicity of this compound metabolites?

A3: A variety of in vitro models can be employed to investigate the neurotoxic potential of this compound and its metabolites. Primary rodent cortical neurons or human induced pluripotent stem cell (hiPSC)-derived neurons can be cultured on microelectrode arrays (MEAs) to assess changes in neuronal network activity and identify pro-convulsant effects.[1][2] Additionally, brain slice preparations, particularly from the hippocampus, can be used to study the effects of compounds on more intact neural circuits.[3][4] For mechanistic studies, specific cell-based assays can be used to evaluate effects on GABA-A and glutamate receptors, as well as to measure markers of oxidative stress and apoptosis.

Q4: How can I confirm the structure of a suspected toxic metabolite?

A4: The definitive structural elucidation of a metabolite requires its isolation and characterization using spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the metabolite's structure. However, for unambiguous structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity of atoms within the molecule.

Troubleshooting Guides

Troubleshooting Metabolite Identification using LC-MS/MS
Problem Potential Cause Recommended Solution
Poor chromatographic peak shape (tailing, fronting, or splitting) Column degradation or contamination.Use a guard column and ensure proper sample clean-up. If the problem persists, replace the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Injection of sample in a solvent stronger than the mobile phase.Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.
Low or no signal for the metabolite of interest Inefficient ionization of the metabolite.Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Experiment with both positive and negative ionization modes.
The metabolite is unstable in the analytical conditions.Minimize sample processing time and keep samples at a low temperature. Adjust mobile phase pH to improve stability.
Low abundance of the metabolite.Increase the sample concentration or injection volume. Use a more sensitive mass spectrometer or a targeted MS method like Selected Reaction Monitoring (SRM).
High background noise or interfering peaks Contamination from the sample matrix, solvents, or the LC-MS system.Use high-purity solvents and reagents. Implement a thorough sample preparation procedure (e.g., solid-phase extraction). Clean the ion source and mass spectrometer.
Co-elution of isobaric compounds.Optimize the chromatographic separation to resolve the metabolite from interfering compounds. Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.
Troubleshooting In Vivo Seizure Liability Studies
Problem Potential Cause Recommended Solution
High variability in seizure response between animals Genetic variability within the animal strain.Use a well-characterized and genetically homogeneous animal strain. Increase the number of animals per group to improve statistical power.
Inconsistent drug administration or dosing.Ensure accurate and consistent dosing for all animals. For oral administration, consider the fed/fasted state of the animals.
Subjective scoring of seizure severity.Use a standardized and well-defined seizure scoring scale (e.g., a modified Racine scale). Have at least two independent and blinded observers score the animals.
No observable seizures at expected doses Insufficient brain exposure of the parent compound or its toxic metabolite.Conduct pharmacokinetic studies to determine the brain-to-plasma ratio of the compound and its metabolites.
The chosen animal model is not sensitive to the seizure-inducing effects of the metabolite.Consider using a different animal species or a more sensitive strain. Pre-treatment with a sub-convulsive dose of a known pro-convulsant (e.g., pentylenetetrazol) can sometimes unmask seizure liability.
Animal mortality not related to seizures Off-target toxicity of the compound.Conduct a thorough toxicological evaluation to identify other potential organ toxicities.

Experimental Protocols

Protocol 1: In Vitro Reactive Metabolite Trapping using Glutathione (GSH)

This protocol is designed to identify the formation of electrophilic reactive metabolites by trapping them with glutathione.

Materials:

  • This compound

  • Liver microsomes (human or rodent)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Glutathione (GSH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes, the NADPH regenerating system, and GSH in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution. A control incubation without the NADPH regenerating system should be included.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

  • Centrifuge the mixture to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS, looking for the mass of the expected GSH conjugate (mass of parent drug + 305.07 Da).

Protocol 2: In Vivo Seizure Liability Assessment in Rodents

This protocol provides a general framework for assessing the potential of this compound and its metabolites to induce seizures in rodents.

Materials:

  • This compound

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Rodents (e.g., mice or rats)

  • Observation chambers

  • Seizure scoring sheet (e.g., modified Racine scale)

Procedure:

  • Acclimatize animals to the housing and testing environment.

  • Prepare the dosing solution of this compound in the appropriate vehicle.

  • Administer a range of doses of this compound to different groups of animals. A vehicle control group must be included.

  • Immediately after dosing, place each animal in an individual observation chamber.

  • Continuously observe the animals for a defined period (e.g., 2-4 hours) for any signs of seizure activity.

  • Score the severity of any observed seizures using a standardized scale.

  • At the end of the observation period, animals can be euthanized for collection of brain and plasma samples for pharmacokinetic analysis.

Protocol 3: LC-MS/MS Method for Metabolite Identification

This protocol outlines a general approach for identifying this compound metabolites in biological matrices.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high percentage of mobile phase B.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Typically maintained at 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Scan Mode: Full scan MS and data-dependent MS/MS.

  • Collision Energy: Ramped collision energy to obtain informative fragment spectra.

Data Analysis:

  • Extract ion chromatograms for the parent drug and potential metabolites.

  • Compare the chromatograms of samples from treated and control groups to identify drug-related peaks.

  • Analyze the high-resolution MS data to determine the elemental composition of potential metabolites.

  • Interpret the MS/MS fragmentation patterns to propose the structure of the metabolites.

Visualizations

Signaling_Pathway cluster_0 Normal Synaptic Transmission cluster_1 Disrupted Transmission by Toxic Metabolite GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Toxic_Metabolite This compound Toxic Metabolite Blocked_Receptor Blocked GABA-A Receptor Toxic_Metabolite->Blocked_Receptor Antagonizes Reduced_Influx Reduced Cl- Influx Blocked_Receptor->Reduced_Influx Prevents Opening Hyperexcitability Neuronal Hyperexcitability (Seizure) Reduced_Influx->Hyperexcitability Experimental_Workflow Start Start: Suspected Metabolite-Induced Toxicity In_Vitro In Vitro Metabolism (Liver Microsomes + GSH) Start->In_Vitro LCMS_Screening LC-MS/MS Screening for GSH Conjugates In_Vitro->LCMS_Screening Metabolite_Found Potential Reactive Metabolite Identified? LCMS_Screening->Metabolite_Found In_Vivo In Vivo Rodent Study (Dose Escalation) Metabolite_Found->In_Vivo Yes End End: Toxic Metabolite Characterized Metabolite_Found->End No Seizure_Observed Seizure Activity Observed? In_Vivo->Seizure_Observed PK_Analysis Pharmacokinetic Analysis (Plasma and Brain) Seizure_Observed->PK_Analysis Yes Seizure_Observed->End No Metabolite_Isolation Isolation of Suspected Metabolite from In Vitro/In Vivo Samples PK_Analysis->Metabolite_Isolation NMR_Analysis NMR Spectroscopic Analysis Metabolite_Isolation->NMR_Analysis Structure_Elucidation Definitive Structure Elucidation NMR_Analysis->Structure_Elucidation Structure_Elucidation->End Logical_Relationship This compound This compound Metabolism Metabolism (e.g., CYP450 oxidation) This compound->Metabolism Reactive_Metabolite Reactive Electrophilic Metabolite Metabolism->Reactive_Metabolite Detoxification Detoxification (e.g., GSH conjugation) Reactive_Metabolite->Detoxification Covalent_Binding Covalent Binding to Neuronal Proteins Reactive_Metabolite->Covalent_Binding Stable_Adduct Stable, Excretable Adduct Detoxification->Stable_Adduct Neurotoxicity Neurotoxicity and Seizures Covalent_Binding->Neurotoxicity

References

Technical Support Center: VU6007496 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vivo use of VU6007496, a selective M1 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective and central nervous system (CNS) penetrant M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM)[1][2][3]. It works by binding to an allosteric site on the M1 receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. Notably, it possesses minimal intrinsic agonist activity, which is a desirable characteristic for reducing the risk of cholinergic adverse effects[2][3][4].

Q2: What are the known unexpected side effects of this compound in vivo?

The primary unexpected side effect of this compound is the induction of behavioral convulsions, or seizures, specifically in mice[2][3][4][5]. This toxicity is not a direct effect of the compound itself but is caused by active and toxic metabolites generated through a species-specific metabolic pathway[2][3][4].

Q3: Are the side effects of this compound observed in all animal models?

No, the seizure liability associated with this compound is species-specific. While significant adverse effects are observed in mice, they have not been reported in rats or non-human primates[2][3][4][5]. This makes this compound a valuable research tool for studying selective M1 activation in these latter species[2][3][4][5].

Q4: What is the recommended in vivo use for this compound based on current findings?

Given the species-specific toxicity, this compound is recommended as an in vivo tool compound for studying selective M1 activation in rats and non-human primates, but not in mice[2][3][4]. It has demonstrated robust efficacy in pro-cognitive assays, such as the novel object recognition (NOR) test in rats, without inducing cholinergic toxicity in this species[2][3][4].

Troubleshooting Guide

Issue: My mice are exhibiting seizure-like behavior after administration of this compound.

  • Explanation: This is a known, on-target adverse effect in mice due to the formation of toxic metabolites. The development of this compound was halted because of this unanticipated, species-specific metabolism that was identified in a phenotypic seizure liability screen[2][3][4].

  • Recommendation:

    • Immediately discontinue the use of this compound in mice.

    • For studying M1 PAM effects in vivo, consider using an alternative animal model such as Sprague-Dawley rats, where these toxic metabolites are not produced and adverse effects have not been observed[5].

    • If mouse studies are essential, a different M1 PAM with a distinct metabolic profile should be selected.

Issue: I am not observing the expected pro-cognitive effects in my rat model.

  • Explanation: While this compound is effective in rats, several factors could contribute to a lack of efficacy in a specific experiment. These include dosage, route of administration, and the specific cognitive paradigm being used.

  • Troubleshooting Steps:

    • Verify Dosage: The minimum effective dose in the novel object recognition (NOR) test in rats was found to be 3 mg/kg, administered orally (p.o.)[2][3][4]. Ensure your dosing is within an appropriate range.

    • Check Vehicle and Administration: For oral administration, a common vehicle is 0.5% natrosol with 0.015% Tween 80 in water[2]. Confirm that the compound is properly solubilized and administered.

    • Review Experimental Timeline: In the NOR test, this compound was administered 30 minutes prior to the object exposure phase[2]. The timing of drug administration relative to behavioral testing is critical.

    • Consider the Cognitive Task: While effective in NOR, the efficacy of this compound may vary across different cognitive assays.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Rats

Assay Species Dose Range (p.o.) Minimum Effective Dose (MED) Outcome

| Novel Object Recognition (NOR) | Male Sprague-Dawley Rats | 0.1, 0.3, 1, 3 mg/kg | 3 mg/kg | Dose-dependent enhancement of recognition memory[2] |

Table 2: In Vivo Safety Profile of M1 PAMs in Mice

Compound Dose (i.p.) Species Observation (3h post-administration) Modified Racine Score
BQCA 100 mg/kg Male C57Bl/6 Mice Robust behavioral convulsions ~4-5
MK-7622 100 mg/kg Male C57Bl/6 Mice Robust behavioral convulsions ~4-5
PF-0674427 100 mg/kg Male C57Bl/6 Mice Robust behavioral convulsions ~4-5
This compound 100 mg/kg Male C57Bl/6 Mice No observed adverse effects ~0
VU6006874 100 mg/kg Male C57Bl/6 Mice No observed adverse effects ~0

Note: The data in Table 2 for this compound reflects initial screening where the parent compound did not show acute cholinergic toxicity. The seizure liability was later identified as being due to metabolites in a specific seizure liability screen.

Experimental Protocols

1. Phenotypic Seizure Liability Screen in Mice

  • Animal Model: Male C57Bl/6 mice.

  • Drug Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) at a high dose (e.g., 100 mg/kg) in a suitable vehicle.

  • Observation Period: Mice are observed for a period of 3 hours post-administration.

  • Assessment: Behavioral convulsions are scored using a modified Racine scale, which grades the severity of seizures from stage 0 (no effect) to stage 5 (generalized tonic-clonic seizures).

  • Purpose: This high-throughput screen is designed to identify compounds with a propensity to induce seizures, a known liability for some M1 receptor agonists and potent ago-PAMs[2].

2. Novel Object Recognition (NOR) Test in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) in a vehicle of 0.5% natrosol/0.015% Tween 80 in water, 30 minutes before the training phase.

  • Procedure:

    • Habituation: Rats are habituated to the testing arena in the absence of objects.

    • Training (Acquisition) Phase: Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set duration.

    • Testing (Retention) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.

  • Analysis: A discrimination index is calculated to determine preference for the novel object. Enhanced recognition memory is indicated by a significant preference for exploring the novel object over the familiar one[2].

Visualizations

M1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M1_Receptor M1 Receptor Gq_protein Gq/11 M1_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1_Receptor Binds This compound This compound (PAM) This compound->M1_Receptor Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

Caption: Intended M1 receptor signaling pathway modulated by this compound.

Experimental_Workflow cluster_discovery Discovery & Profiling cluster_efficacy Efficacy Testing cluster_safety Safety & Toxicity Screening cluster_decision Development Decision start This compound Synthesis in_vitro In Vitro Profiling (M1 PAM activity, selectivity) start->in_vitro in_vivo_pk In Vivo Pharmacokinetics (CNS Penetration) in_vitro->in_vivo_pk nor_test Novel Object Recognition (NOR) in Rats in_vivo_pk->nor_test seizure_screen Phenotypic Seizure Liability Screen in Mice in_vivo_pk->seizure_screen efficacy_outcome Pro-cognitive Efficacy (MED = 3 mg/kg) nor_test->efficacy_outcome tool_compound Designate as In Vivo Tool Compound for Rats & NHPs efficacy_outcome->tool_compound metabolism_study Species-Specific Metabolism Analysis seizure_screen->metabolism_study toxicity_outcome Toxic Metabolites Identified (Seizures in Mice) metabolism_study->toxicity_outcome decision Halt Further Development as Clinical Candidate toxicity_outcome->decision

Caption: Experimental workflow for the evaluation of this compound.

References

Navigating the Nuances of VU6007496: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing VU6007496, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM). Inconsistent experimental outcomes can be a significant hurdle in research and development. This resource offers troubleshooting advice and frequently asked questions to ensure the effective and reproducible use of this compound. The primary challenge with this compound, as identified in recent findings, is its species-specific metabolism, which can lead to the formation of active and potentially toxic metabolites in certain animal models.

Troubleshooting Guide: Addressing Inconsistent Results

A primary source of inconsistent results with this compound stems from its differential metabolism across species.[1][2][3][4][5] This guide provides a structured approach to identifying and resolving common issues.

Question: My in vivo results with this compound are inconsistent, particularly between mouse and rat models. Why is this happening?

Answer: The most likely cause is the species-specific metabolism of this compound. It has been demonstrated that this compound produces active and potentially toxic metabolites in mice, which are not observed in rats or non-human primates.[1][2][3][4] This can lead to unexpected pharmacological effects and toxicity, including seizure liability at higher doses in mice.[1]

Recommendations:

  • Animal Model Selection: For in vivo studies on the selective M1 activation effects of this compound, rats and non-human primates are the recommended species.[1][3][4] The compound has shown robust efficacy and a good safety profile in rats.[1][4]

  • Metabolite Profiling: If using mice is unavoidable, it is crucial to perform metabolite identification studies to understand the exposure levels of both the parent compound and its metabolites. This can help in interpreting the observed pharmacological or toxicological outcomes.

  • Dose-Response Studies: Conduct careful dose-response studies in your chosen model to establish the minimum effective dose and to identify any potential for adverse effects at higher concentrations.

Question: I am observing lower than expected potency or efficacy in my in vitro assays. What could be the issue?

Answer: Several factors can contribute to lower than expected in vitro activity. These can range from compound handling and storage to the specific assay conditions.

Recommendations:

  • Compound Integrity and Solubility:

    • Ensure the compound is properly stored as per the supplier's recommendations to prevent degradation.

    • Verify the solubility of this compound in your assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or sonication to aid dissolution, but be mindful of solvent effects on your cells.

  • Assay Conditions:

    • Cell Line and Receptor Expression: Confirm the expression level of the M1 receptor in your chosen cell line. Low receptor expression can lead to a reduced response.

    • Agonist Concentration: As a PAM, this compound enhances the response to an orthosteric agonist (like acetylcholine). Ensure you are using an appropriate EC20 or sub-maximal concentration of the agonist to observe the potentiating effect of this compound.

    • Incubation Time: Optimize the incubation time for both the agonist and this compound.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][4][6] It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, and potentiates the receptor's response to acetylcholine with minimal direct agonist activity.[1][3][4]

What are the key advantages of this compound? this compound is a highly selective M1 PAM with excellent central nervous system (CNS) penetration and has demonstrated efficacy in preclinical models of cognition in rats.[1][4][6] Its minimal M1 agonist activity is a significant advantage, as it is less likely to cause the cholinergic adverse effects associated with M1 agonists.[1][3]

What are the known off-target effects of this compound? Current literature indicates that this compound is highly selective for the M1 receptor and is inactive on M2-M5 receptors.[1] However, it is always good practice to perform off-target profiling, especially when using the compound at high concentrations.

What are the recommended solvents and storage conditions for this compound? For specific solubility and storage information, it is crucial to refer to the Certificate of Analysis provided by the supplier.[6] Generally, for in vivo studies, formulations in 0.5% natrosol/0.015% Tween 80 in water have been used.[1]

Quantitative Data Summary

ParameterSpeciesValueReference
M1 PAM EC50 Human228 nM[1]
M1 PAM EC50 Rat94 nM[1]
M1 Agonism EC50 Human> 10 µM[1]
M2-M5 Activity Human & RatEC50s > 30 µM[1]
Minimum Effective Dose (NOR) Rat3 mg/kg, p.o.[1][4]

Experimental Protocols

In Vitro Calcium Mobilization Assay to Determine M1 PAM Activity:

  • Cell Culture: Culture HEK293 cells stably expressing the human or rat M1 receptor in appropriate media.

  • Cell Plating: Plate the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a stock solution of acetylcholine (ACh).

  • Assay Procedure:

    • Add this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Add an EC20 concentration of ACh to the wells.

    • Measure the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation) to determine the intracellular calcium concentration.

  • Data Analysis: Plot the response against the concentration of this compound to determine the EC50 value.

In Vivo Novel Object Recognition (NOR) Test in Rats:

  • Animals: Use male Sprague-Dawley rats.

  • Acclimation: Acclimate the animals to the testing room and open-field arena for several days before the experiment.

  • Dosing: Administer this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle orally (p.o.) 30 minutes before the training session.

  • Training (Acquisition) Phase:

    • Place two identical objects in the open-field arena.

    • Allow the rat to explore the objects for a set period (e.g., 5 minutes).

  • Retention Interval: Return the rat to its home cage for a 24-hour retention interval.

  • Testing (Recall) Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling M1_Receptor M1 Receptor Gq_protein Gq/11 M1_Receptor->Gq_protein Activation PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->M1_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->M1_Receptor Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Receptor Signaling Pathway with this compound Modulation.

Troubleshooting_Workflow start Inconsistent Results with this compound issue_type In Vivo or In Vitro? start->issue_type in_vivo In Vivo Issue issue_type->in_vivo In Vivo in_vitro In Vitro Issue issue_type->in_vitro In Vitro species Species Used? in_vivo->species check_protocol_vitro Review compound handling, assay conditions (cell line, agonist concentration). in_vitro->check_protocol_vitro mouse Mouse species->mouse Mouse rat_primate Rat / NHP species->rat_primate Rat/NHP metabolism High probability of species-specific metabolism and toxic metabolites mouse->metabolism check_protocol_vivo Review dosing, vehicle, and route of administration. rat_primate->check_protocol_vivo consider_rat Consider switching to Rat/NHP. Perform metabolite profiling if mouse use is essential. metabolism->consider_rat solution Consistent Results consider_rat->solution check_protocol_vivo->solution check_protocol_vitro->solution

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Interpreting Pharmacokinetic Data for VU6007496

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting pharmacokinetic data for the M1 positive allosteric modulator (PAM), VU6007496.

Pharmacokinetic Data Summary

The following tables summarize the in vivo pharmacokinetic parameters of this compound across multiple species. These data are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Clearance (Cl) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t½) (h)
Rat1261.86.1[1]
Dog0.52.42.512.8[1]
Cynomolgus Monkey0.55.90.391.0[1]

Table 2: Oral (PO) Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)
Rat32552163066[1]
Dog1884114035[1]
Cynomolgus Monkey1220199059[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and troubleshooting experiments. Below are the key experimental protocols used to generate the pharmacokinetic data for this compound.

In Vivo Pharmacokinetic Studies
  • Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for the pharmacokinetic studies.

  • Drug Formulation and Administration:

    • For intravenous (IV) administration, this compound was formulated in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

    • For oral (PO) administration, this compound was suspended in 0.5% methylcellulose (B11928114) in water.

  • Dosing:

    • Rats received 1 mg/kg IV or 3 mg/kg PO.

    • Dogs and cynomolgus monkeys received 0.5 mg/kg IV or 1 mg/kg PO.

  • Sample Collection:

    • Serial blood samples were collected from a cannulated vein at predose and various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for this compound Quantification
  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) was employed for the quantitative analysis of this compound in plasma samples.

  • Sample Preparation:

    • Plasma samples were thawed and subjected to protein precipitation to remove larger molecules. This was typically achieved by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard.

    • Samples were vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant was transferred to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

  • Chromatographic Conditions:

    • A reverse-phase C18 column was used for chromatographic separation.

    • A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) was employed.

  • Mass Spectrometry Conditions:

    • The mass spectrometer was operated in positive electrospray ionization (ESI) mode.

    • Multiple Reaction Monitoring (MRM) was used to detect and quantify this compound and its internal standard. Specific precursor-to-product ion transitions were optimized for selectivity and sensitivity.

  • Quantification: A standard curve was generated using known concentrations of this compound in blank plasma to allow for the accurate quantification of the compound in the study samples.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: High Variability in Pharmacokinetic Data

  • Question: We are observing significant inter-animal variability in the pharmacokinetic parameters (e.g., AUC, Cmax) of this compound. What could be the cause?

  • Answer:

    • Formulation Issues: this compound is a lipophilic molecule, and poor formulation can lead to incomplete dissolution and variable absorption after oral dosing. Ensure the oral suspension is homogenous and well-dispersed before each administration. Sonication of the suspension can be beneficial.

    • Dosing Accuracy: Verify the accuracy of the administered dose, especially for smaller animals where small volume errors can lead to large differences in the mg/kg dose.

    • Animal Health: Ensure that all animals are healthy and have been properly fasted before oral dosing, as gastrointestinal motility and food effects can significantly impact absorption.

    • Metabolism Differences: Be aware that this compound exhibits species-specific metabolism.[1] Genetic polymorphisms within a species can also lead to differences in metabolic enzyme activity, contributing to variability.

Issue 2: Low Oral Bioavailability

  • Question: Our results show lower than expected oral bioavailability for this compound. What are the potential reasons?

  • Answer:

    • Poor Absorption: As a lipophilic compound, this compound's absorption may be limited by its solubility in the gastrointestinal tract. Consider using enabling formulations such as lipid-based systems or amorphous solid dispersions to improve solubility.

    • First-Pass Metabolism: this compound is subject to metabolism.[1] Significant first-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. Investigating the metabolic stability in liver microsomes and hepatocytes can provide insights.

    • P-glycoprotein (P-gp) Efflux: While not explicitly stated for this compound, many CNS-penetrant compounds are substrates for efflux transporters like P-gp in the gut, which can limit absorption. Co-dosing with a P-gp inhibitor in a preclinical setting could help investigate this possibility.

Issue 3: Discrepancies in Bioanalytical Results

  • Question: We are facing challenges with the LC-MS/MS bioanalysis of this compound, such as inconsistent results or low sensitivity. How can we troubleshoot this?

  • Answer:

    • Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Ensure your sample preparation method, such as protein precipitation, is effective at removing interfering substances. A more rigorous sample clean-up using solid-phase extraction (SPE) may be necessary.

    • Internal Standard Selection: The internal standard should have similar physicochemical properties and extraction recovery to this compound to compensate for variability in sample processing and instrument response. A stable isotope-labeled version of this compound is the ideal internal standard.

    • Analyte Stability: Assess the stability of this compound in plasma under different storage conditions (freeze-thaw cycles, benchtop stability). Degradation of the analyte can lead to underestimation of its concentration.

    • LC-MS/MS Optimization: Re-optimize the MRM transitions, collision energy, and other mass spectrometer parameters to ensure maximum sensitivity and specificity for this compound. Also, evaluate different chromatographic columns and mobile phase compositions to achieve optimal peak shape and separation from any interfering metabolites.

Mandatory Visualizations

M1 Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This receptor is coupled to the Gq G-protein signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Modulates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 receptor signaling cascade modulated by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of this compound.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Animal_Model Select Animal Model (Rat, Dog, or Cyno) Dosing Administer this compound (IV or PO) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Centrifugation Plasma Separation (Centrifugation) Blood_Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Sample_Prep Protein Precipitation Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Concentration_Determination Determine Plasma Concentrations LC_MS_Analysis->Concentration_Determination PK_Parameter_Calculation Calculate PK Parameters (AUC, Cl, t½, etc.) Concentration_Determination->PK_Parameter_Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Validation & Comparative

A Comparative Guide to M1 Positive Allosteric Modulators: VU6007496 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a nuanced approach to enhancing cholinergic signaling, potentially avoiding the side effects associated with orthosteric agonists. This guide provides a comparative overview of the preclinical M1 PAM VU6007496 alongside other well-characterized M1 PAMs, presenting key experimental data to inform research and development efforts.

In Vitro Pharmacological Comparison of M1 PAMs

The following table summarizes the in vitro pharmacological properties of this compound and other notable M1 PAMs. The data are derived from calcium mobilization assays, a standard method for assessing the potency and efficacy of Gq-coupled receptor modulators.

CompoundPAM EC50 (nM)% ACh Max EfficacyAgonist EC50 (µM)M1 Selectivity over M2-M5Reference
This compound ~23193%> 10 (minimal agonism)High[1]
VU319 492 ± 2.971.3 ± 9.9%> 30 (minimal agonism)> 60-fold[2][3][4][5]
BQCA 267 ± 31Potentiates ACh responseMinimal agonism> 100-fold[6][7]
MK-7622 16 ± 4Potentiates ACh response2.93 ± 0.095High[8]
PF-0674427 30 ± 3Potentiates ACh responseSignificant agonist activityHigh[8]
TAK-071 2.7 (inflection point)Potentiates ACh responseMinimal agonism> 370-fold[9][10]

In Vivo Efficacy in a Preclinical Model of Cognition

The novel object recognition (NOR) test is a widely used behavioral assay in rodents to assess learning and memory. The table below presents findings from studies evaluating the efficacy of M1 PAMs in this model.

CompoundAnimal ModelDosingKey FindingsReference
This compound Rat3 mg/kg, p.o.Robust efficacy in enhancing recognition memory.[11][11]
MK-7622 RatNot specifiedFailed to improve novel object recognition.[8][8]
TAK-071 Rat0.3 mg/kgAmeliorated scopolamine-induced cognitive deficits.[9][10][9][10]

M1 Receptor Signaling and PAM Mechanism of Action

The M1 muscarinic acetylcholine receptor is a Gq-coupled receptor. Upon binding of the endogenous ligand acetylcholine (ACh), the receptor activates a signaling cascade that plays a crucial role in neuronal excitability and synaptic plasticity. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the ACh binding site, enhancing the receptor's response to ACh without directly activating it.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PAM M1 PAM PAM->M1R Enhances ACh Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Downstream Downstream Signaling (e.g., ERK, CREB) PKC->Downstream Phosphorylates Neuronal Neuronal Excitability & Synaptic Plasticity Downstream->Neuronal Leads to

Caption: M1 Receptor Signaling Pathway and PAM Action.

Experimental Methodologies

Calcium Mobilization Assay

Objective: To determine the potency (EC50) and efficacy of M1 PAMs in vitro.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

Protocol:

  • Cell Plating: CHO-M1 cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a buffered salt solution for 1 hour at 37°C. This allows the dye to enter the cells.

  • Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds (M1 PAMs) are added at various concentrations.

  • Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M1 receptor.

  • Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: The fluorescence data is normalized to the maximum response induced by a saturating concentration of acetylcholine. Dose-response curves are generated to calculate the EC50 values for PAM potentiation and any direct agonist activity.

Calcium_Mobilization_Workflow A Seed CHO-M1 Cells in Microplate B Incubate with Calcium-Sensitive Dye A->B C Add M1 PAM (Test Compound) B->C D Add Acetylcholine (EC20 Concentration) C->D E Measure Fluorescence (FLIPR) D->E F Data Analysis (EC50, Efficacy) E->F

Caption: Calcium Mobilization Assay Workflow.

Novel Object Recognition (NOR) Test

Objective: To assess the in vivo efficacy of M1 PAMs on recognition memory in rodents.

Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.

Protocol:

  • Habituation: On the first day, rats are allowed to freely explore the empty open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.

  • Training/Familiarization Phase: On the second day, two identical objects are placed in the arena, and each rat is allowed to explore them for a specific duration (e.g., 5 minutes).

  • Inter-Trial Interval: The rat is returned to its home cage for a defined period (e.g., 1 to 24 hours). During this time, memory consolidation occurs.

  • Testing Phase: The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).

  • Drug Administration: The test compound (M1 PAM) or vehicle is typically administered prior to the training phase or, in some paradigms, before the testing phase. In studies investigating the reversal of cognitive deficits, an amnesic agent like scopolamine (B1681570) may be administered before the drug.

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

NOR_Workflow A Habituation to Open-Field Arena B Training: Explore Two Identical Objects A->B C Inter-Trial Interval B->C D Testing: Explore One Familiar and One Novel Object C->D E Record Exploration Time D->E F Calculate Discrimination Index E->F

Caption: Novel Object Recognition Test Workflow.

References

Unveiling the Efficacy of VU6007496: A Comparative Guide for M1 Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU6007496, with other relevant alternatives. The information presented herein is intended to support researchers in making informed decisions for their preclinical studies by offering a detailed look at the available experimental data on efficacy, pharmacokinetics, and mechanism of action.

Executive Summary

This compound is a highly selective and central nervous system (CNS) penetrant M1 PAM with minimal intrinsic agonist activity. Preclinical data demonstrates its robust efficacy in improving recognition memory in rodent models. However, its development as a clinical candidate was halted due to species-specific metabolism and the formation of toxic metabolites, particularly in mice. Despite this, this compound remains a valuable pharmacological tool for in vivo studies in rats and non-human primates to explore the therapeutic potential of selective M1 receptor modulation. This guide will compare this compound with other notable M1 PAMs, highlighting the critical distinction between "pure" PAMs and "ago-PAMs" and the implications for their therapeutic profiles.

Data Presentation: A Comparative Analysis of M1 PAMs

The following tables summarize the key quantitative data for this compound and a selection of comparator M1 PAMs. This data is crucial for evaluating their potential as research tools or therapeutic candidates.

Table 1: In Vitro Potency and Agonist Activity of M1 PAMs

CompoundM1 PAM EC50 (human)M1 PAM EC50 (rat)M1 Agonist Activity (EC50)Agonist Profile
This compound 228 nM94 nM> 10 µMMinimal Agonism
VU319492 nM~400 nM> 30 µMMinimal Agonism
VU0486846310 nM250 nM4.5 µM (weak partial)Weak Partial Agonist
TAK-071520 nM (IP)N/A520 nMLow Cooperativity Ago-PAM
MK-7622Low nMN/APotent AgonistAgo-PAM
PF-06764427Low nMN/APotent AgonistAgo-PAM

EC50 (Half-maximal effective concentration) is a measure of the compound's potency. A lower EC50 indicates higher potency. IP stands for Inflection Point, another measure of potency.

Table 2: In Vivo Pharmacokinetics in Rats

CompoundClearanceOral Bioavailability (%)Half-life (t½)CNS Penetration (Kp)Unbound CNS Penetration (Kp,uu)
This compound Low-to-moderate666.1 hN/AN/A
VU319N/AN/AN/A0.64[1]0.91[1]
TAK-071N/AN/AN/A0.2N/A

Kp is the ratio of the total concentration of a compound in the brain to that in plasma. Kp,uu is the ratio of the unbound concentration of a compound in the brain to that in plasma, a more accurate measure of CNS penetration.

Table 3: In Vivo Efficacy in the Novel Object Recognition (NOR) Test in Rats

CompoundMinimum Effective Dose (MED)Administration RouteDiscrimination Index (DI) at MED
This compound 3 mg/kgp.o.Data not explicitly reported, but described as "robust efficacy"
VU3191 mg/kgp.o.Significantly increased[2]
VU04868463 mg/kgi.p.Dose-dependently enhanced
MK-76221, 3, and 10 mg/kgi.p.Did not significantly improve performance

The Novel Object Recognition (NOR) test is a behavioral assay used to assess learning and memory in rodents. A higher Discrimination Index (DI) indicates better recognition memory.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of this compound and related compounds.

In Vitro Functional Assays

1. Calcium Mobilization Assay:

  • Objective: To determine the potency and agonist activity of M1 PAMs.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor.

  • Procedure:

    • Cells are plated in 96-well plates and incubated.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound (M1 PAM) is added to the cells.

    • After a short incubation, a sub-maximal concentration (EC20) of acetylcholine (ACh) is added to assess PAM activity. For agonist activity, no ACh is added.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • Data is analyzed to determine EC50 values.

2. IP-One Assay (Inositol Monophosphate Accumulation):

  • Objective: To measure the activation of the Gq signaling pathway downstream of the M1 receptor.

  • Principle: M1 receptor activation leads to the production of inositol (B14025) trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). Lithium chloride (LiCl) is used to inhibit the degradation of IP1, allowing it to accumulate.

  • Procedure:

    • Cells expressing the M1 receptor are stimulated with the test compound in the presence of LiCl.

    • After incubation, the cells are lysed.

    • The amount of accumulated IP1 is quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

In Vivo Behavioral Assay

Novel Object Recognition (NOR) Test in Rats:

  • Objective: To assess the effect of M1 PAMs on recognition memory.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Rats are individually allowed to explore the empty arena for a set period to acclimate.

    • Training/Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time. The test compound or vehicle is administered prior to this phase.

    • Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 24 hours).

    • Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory of the familiar object.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates beta_arrestin β-Arrestin M1R->beta_arrestin Recruits (in some cases) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Downstream\nCellular Responses Downstream Cellular Responses PKC->Downstream\nCellular Responses Phosphorylates ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M1R Binds PAM This compound (Positive Allosteric Modulator) PAM->M1R Binds to allosteric site

M1 Receptor Gq Signaling Pathway

NOR_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_analysis Data Analysis Habituation Habituation: Rat explores empty arena Dosing Dosing: Administer this compound or Vehicle Habituation->Dosing Training Training Phase: Rat explores two identical objects (A & A) Dosing->Training 24h Retention\nInterval 24h Retention Interval Training->24h Retention\nInterval Test Test Phase: Rat explores one familiar (A) and one novel object (B) Data_Collection Data Collection: Record time spent exploring each object Test->Data_Collection DI_Calc Calculate Discrimination Index (DI): (Novel - Familiar) / Total Data_Collection->DI_Calc 24h Retention\nInterval->Test

Novel Object Recognition Experimental Workflow

Logical Relationship of M1 PAM Subtypes

References

Cross-Species Comparison of VU6007496 Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of VU6007496, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), across different preclinical species. The information is compiled from publicly available experimental data to assist researchers in evaluating its suitability as a tool compound for studying selective M1 activation.

Summary of Cross-Species Effects

This compound has been demonstrated as a highly selective and central nervous system (CNS) penetrant M1 PAM with minimal agonistic activity.[1] It has shown efficacy in cognitive enhancement models in rats without inducing cholinergic toxicity or long-term depression in the prefrontal cortex.[1] However, its development was halted due to unanticipated species-specific metabolism and the discovery of active/toxic metabolites in certain in vivo screens.[1] Consequently, this compound is considered a valuable in vivo tool compound for rats and nonhuman primates, but not for mice.[1]

Data Presentation

Pharmacokinetic Parameters

A key aspect of cross-species comparison is understanding the pharmacokinetic (PK) profile of a compound. This compound exhibits excellent multi-species PK properties.[1] The following table summarizes the available intravenous (IV) and oral (PO) pharmacokinetic parameters of this compound in rats, dogs, and cynomolgus monkeys.

SpeciesRouteClearance (Clp) (mL/min/kg)Volume of Distribution (Vss) (L/kg)Half-life (t1/2) (h)Oral Bioavailability (%F)
Rat IV26-6.166
Dog IV2.4-12.835
Cynomolgus Monkey IV5.90.391.059

Data sourced from ACS Chemical Neuroscience.[1]

Cognitive Efficacy: Novel Object Recognition (NOR) in Rats

This compound has demonstrated robust pro-cognitive effects in the novel object recognition (NOR) task in rats. This assay assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.

SpeciesDoses (p.o.)OutcomeMinimum Effective Dose
Rat 0.1, 0.3, 1, and 3 mg/kgDose-dependently enhanced recognition memory assessed 24 hours after exposure.3 mg/kg

Data sourced from ACS Chemical Neuroscience.[1]

The study reported a statistically significant enhancement in recognition memory (ANOVA p = 0.0283; **p < 0.01).[1] While the specific discrimination index values were not provided in the source material, the data clearly indicates a dose-dependent improvement in cognitive performance in rats.

Experimental Protocols

Novel Object Recognition (NOR) Test in Rats

The novel object recognition test is a widely used behavioral assay to evaluate learning and memory in rodents. The protocol typically consists of three phases:

  • Habituation: The rat is allowed to freely explore an open-field arena in the absence of any objects for a set period. This phase allows the animal to acclimate to the new environment.

  • Familiarization/Training Phase (T1): The rat is placed back into the arena, which now contains two identical objects. The animal is allowed to explore these objects for a defined duration.

  • Test Phase (T2): After a specific inter-trial interval (e.g., 24 hours for long-term memory assessment), the rat is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

A significant increase in the time spent exploring the novel object compared to the familiar one is interpreted as successful memory of the familiar object. The Discrimination Index (DI) is a common metric used to quantify this preference and is calculated as:

DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

A positive DI value indicates a preference for the novel object and thus, successful memory.

In Vivo Seizure Liability Screen

While a specific, detailed protocol for the in vivo seizure liability screen used for this compound is not publicly available, such studies in drug discovery generally involve administering escalating doses of the compound to rodents and observing them for behavioral signs of seizures, such as tremors, myoclonic jerks, and generalized convulsions. The severity of seizures can be scored using a modified Racine scale. In the case of other M1 PAMs, high doses of compounds with significant agonist activity have been shown to induce convulsions in mice.[1]

Ex Vivo Electrophysiology in Mouse Brain Slices

To assess the potential for M1 PAMs to induce long-term depression (LTD), a form of synaptic plasticity that can be detrimental to cognitive function, field excitatory postsynaptic potentials (fEPSPs) are recorded in brain slices. The general procedure is as follows:

  • Slice Preparation: Coronal slices of the medial prefrontal cortex (mPFC) are prepared from mice.

  • Recording: A recording electrode is placed in layer V of the mPFC, and a stimulating electrode is placed in layer II/III.

  • Stimulation and Recording: Electrical stimulation of layer II/III evokes fEPSPs in layer V, which are recorded by the electrode.

  • Drug Application: After establishing a stable baseline fEPSP recording, the compound of interest (e.g., this compound) is bath-applied to the slice.

  • Analysis: Changes in the fEPSP slope over time are measured. A significant and sustained decrease in the fEPSP slope would indicate the induction of LTD. For this compound, no significant change in the fEPSP slope was observed at a concentration of 3 µM, suggesting it does not induce LTD in this brain region.[1]

Mandatory Visualization

M1 Receptor Positive Allosteric Modulation Signaling Pathway

M1_PAM_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gq Protein M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->M1R Binds to Orthosteric Site This compound This compound (PAM) This compound->M1R Binds to Allosteric Site

Caption: M1 Receptor signaling enhanced by a Positive Allosteric Modulator (PAM).

Experimental Workflow for Novel Object Recognition Test

NOR_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Analysis Arena Open Field Arena Objects Identical Objects (A1, A2) Novel Object (B) Habituation Phase 1: Habituation (Rat explores empty arena) Training Phase 2: Training (T1) (Rat explores two identical objects A1 & A2) Habituation->Training ITI Inter-Trial Interval (e.g., 24 hours) Training->ITI Test Phase 3: Test (T2) (Rat explores familiar object A1 and novel object B) ITI->Test Record Record time spent exploring each object in T2 Test->Record Calculate Calculate Discrimination Index (DI) Record->Calculate Result Positive DI indicates successful memory Calculate->Result

Caption: Workflow of the Novel Object Recognition (NOR) test for memory assessment.

References

Assessing the Off-Target Activity of VU6007496: A Comparative Guide for M1 PAM Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of the off-target activity of VU6007496, a novel M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), with other notable M1 PAMs. The data presented is compiled from publicly available research, offering a transparent assessment to inform preclinical and clinical development strategies.

This compound emerged as a highly selective and central nervous system (CNS) penetrant M1 PAM with minimal agonistic activity.[1] While showing promise, its development was ultimately halted due to unanticipated species-specific metabolism and the formation of active, toxic metabolites.[1] Despite this, its high selectivity serves as a valuable benchmark in the development of safer and more effective M1 PAMs for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.

Comparative Off-Target Profile

To provide a clear and concise comparison, the following table summarizes the available off-target screening data for this compound and other M1 PAMs that have been subjects of significant research and development efforts: VU319, MK-7622, and TAK-071. The data is primarily derived from broad panel screens, such as the Eurofins SafetyScreen, which assess the interaction of a compound with a wide range of receptors, ion channels, transporters, and enzymes.

Target ClassTargetThis compound (% Inhibition at 10 µM)VU319 (% Inhibition at 10 µM)MK-7622TAK-071
Muscarinic Receptors M2, M3, M4, M5Inactive (>30 µM)Inactive (>30 µM)No potentiation or agonism observedHighly selective for M1
GPCRs α2A adrenergic receptor->50% (Ki = 2.7 µM, but inactive in functional assay)Not reportedNot reported
Imidazoline I2 receptor->50% (Ki = 2.8 µM, but inactive in functional assay)Not reportedNot reported
Ion Channels hERG<17% inhibition at 10 µMIC50 = 12 µM (functional assay)Not reportedFavorable safety and tolerability in clinical studies
Other Broad Panel Screen (e.g., Eurofins)Data from supplementary information of Engers et al., 2024No significant off-target activities identified in a 68-target panelHighly selectiveFavorable preclinical safety profile

Note: Awaiting detailed supplementary data from Engers et al., 2024 for a comprehensive list of targets for this compound. "Not reported" indicates that specific data from a broad off-target panel was not found in the reviewed literature.

Experimental Protocols

The assessment of off-target activity relies on standardized and well-validated experimental protocols. The following methodologies are representative of those used to generate the data in this guide.

In Vitro Safety Pharmacology Screening (Eurofins SafetyScreen Panel)

This assay is a broad radioligand binding and enzyme inhibition screen designed to identify potential off-target liabilities early in the drug discovery process.

  • Objective: To determine the percentage of inhibition of a test compound against a panel of receptors, ion channels, transporters, and enzymes.

  • Methodology:

    • The test compound (e.g., this compound) is prepared at a specified concentration, typically 10 µM.

    • The compound is incubated with a preparation of the target protein (e.g., membrane homogenates expressing a specific receptor).

    • A radiolabeled ligand with known affinity for the target is added to the mixture.

    • Following incubation, the amount of bound radioligand is measured using scintillation counting or other appropriate methods.

    • The percentage of inhibition is calculated by comparing the amount of bound radioligand in the presence of the test compound to a control sample without the compound.

    • For enzyme assays, the enzymatic activity is measured in the presence and absence of the test compound, and the percent inhibition is calculated.

hERG Functional Assay (Patch Clamp Electrophysiology)

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.

  • Objective: To determine the inhibitory effect of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel current.

  • Methodology:

    • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

    • Whole-cell patch-clamp recordings are performed to measure the hERG current.

    • The test compound is applied to the cells at various concentrations.

    • The effect of the compound on the peak tail current of the hERG channel is measured.

    • The concentration-response data is used to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Signaling Pathways and Experimental Workflows

To visualize the context of M1 receptor activation and the process of off-target liability assessment, the following diagrams are provided.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1R Orthosteric Binding PAM This compound (M1 PAM) PAM->M1R Allosteric Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cognitive_Function Improved Cognitive Function Ca_release->Cognitive_Function Downstream Effects PKC_activation->Cognitive_Function Downstream Effects

M1 Receptor Signaling Pathway

Off_Target_Workflow cluster_discovery Discovery & Initial Screening cluster_safety Safety & Selectivity Profiling cluster_analysis Data Analysis & Decision Making Compound Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (M1 Receptor Potency & Efficacy) Compound->Primary_Assay Broad_Panel Broad Off-Target Panel Screen (e.g., Eurofins SafetyScreen) Primary_Assay->Broad_Panel Lead Compound hERG_Assay hERG Functional Assay (Patch Clamp) Primary_Assay->hERG_Assay Lead Compound Data_Analysis Data Analysis (% Inhibition, IC50/Ki) Broad_Panel->Data_Analysis hERG_Assay->Data_Analysis Risk_Assessment Risk Assessment (Therapeutic Window) Data_Analysis->Risk_Assessment Go_NoGo Go/No-Go Decision Risk_Assessment->Go_NoGo

Off-Target Activity Assessment Workflow

Conclusion

The available data indicates that this compound is a highly selective M1 PAM with a clean off-target profile at the concentrations tested. Its comparison with other M1 PAMs like VU319 highlights the feasibility of developing compounds with high target specificity. However, the case of this compound also underscores the critical importance of investigating metabolic stability and potential for toxic metabolite formation, even in highly selective compounds. This comparative guide serves as a valuable resource for researchers in the field, emphasizing the multifaceted nature of preclinical safety assessment and the continuous need for comprehensive in vitro and in vivo characterization of new chemical entities.

References

A Head-to-Head Comparison of M1 Positive Allosteric Modulators for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine (B1216132) receptor, a key player in neuronal signaling, has emerged as a promising target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a nuanced approach to enhancing cholinergic transmission, potentially circumventing the side effects associated with orthosteric agonists. This guide provides an objective, data-driven comparison of prominent M1 PAMs, focusing on their in vitro pharmacological profiles.

Quantitative Comparison of M1 PAMs

The following tables summarize the key in vitro pharmacological parameters of several well-characterized M1 PAMs. These parameters are crucial for understanding their potential efficacy and safety profiles. Potency (EC₅₀) reflects the concentration of the modulator required to produce 50% of its maximal effect, while efficacy (% ACh Max) indicates the maximal potentiation of the acetylcholine (ACh) response. Agonist activity, a critical parameter, denotes the modulator's ability to activate the receptor in the absence of the endogenous ligand.

CompoundM1 PAM Potency (EC₅₀)M1 PAM Efficacy (% ACh Max)M1 Agonist Activity (EC₅₀)M1 Agonist Efficacy (% ACh)SpeciesReference
VU0486846 0.31 µM85 ± 2%4.5 µM29 ± 6%Human[1]
0.25 µM83 ± 1%5.6 µM26 ± 6%Rat[1]
0.6 µM77 ± 4%>10 µM9 ± 1%Mouse (low expression)[1]
0.38 µM78 ± 1%>10 µM18 ± 0.2%Dog (low expression)[1]
PF-06827443 40 nM (at ~EC₉ ACh)-Potent agonist in native systems--[1]
7 nM (at EC₇₀ ACh)----[1]
MK-7622 --Robust agonist activity--[2][3]
VU0453595 --Devoid of agonist activity--[2][3]
VU0550164 --Devoid of agonist activity--[2][3]
VU319 492 nM71.3 ± 9.9%> 30 µMMinimal-[4]
BQCA 845 nM-High intrinsic agonist activity--[4][5]
VU0366369 (12a) 830 nM65%---[5]
CID 44475955 -----[6]
CID 44475948 -----[6]
ML137 (CID-44251556) 830 nM----[7]

Note: Direct comparison of EC₅₀ values should be made with caution as they can be influenced by the concentration of the orthosteric agonist (e.g., ACh) used in the assay.[1] Some compounds, like PF-06827443, show a significant increase in potency at higher ACh concentrations.[1]

Selectivity Profile of M1 PAMs

High selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) is crucial for minimizing off-target effects. The M2 and M3 receptors, in particular, are associated with cardiovascular and gastrointestinal side effects.

CompoundSelectivity ProfileReference
VU0486846 Highly selective for M1 over M2-M5 (human and rat)[1]
VU0366369 (12a) Highly selective for M1 (>30 µM vs M2-M5)[5]
ML137 (CID-44251556) Highly selective versus M2-M5[7]
CID 44475955 & CID 44475948 Highly selective for M1 over M2-M5 (up to 30 µM)[6]

The Importance of Agonist Activity

A key differentiator among M1 PAMs is their intrinsic agonist activity. While some potentiation of the M1 signal is desired for cognitive enhancement, excessive activation can lead to adverse effects such as seizures.[2][3] Compounds with significant agonist activity, sometimes termed "ago-PAMs," may carry a higher risk of over-activating the receptor, especially in brain regions with high cholinergic tone.[1] In contrast, PAMs devoid of agonist activity only enhance the physiological, spatially and temporally controlled signaling of endogenous acetylcholine.[8] Studies have suggested that M1 PAMs lacking intrinsic agonist activity may offer a better therapeutic window, providing cognitive benefits without the adverse effects associated with ago-PAMs.[2][3]

M1 Receptor Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[9] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key event in many cellular responses.[9][10]

M1_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum IP3->Ca_Store Binds to Receptor Downstream Downstream Cellular Effects DAG->Downstream Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Release->Downstream Experimental_Workflow cluster_assay_prep Assay Preparation cluster_compound_testing Compound Testing cluster_data_analysis Data Analysis start Start: M1-expressing cells plate_cells Plate cells in multi-well plates start->plate_cells dye_loading Load cells with Ca²⁺ indicator dye plate_cells->dye_loading add_pam Add M1 PAM (test compound) dye_loading->add_pam add_ach Add ACh (EC₂₀ concentration) add_pam->add_ach measure_fluorescence Measure fluorescence (Ca²⁺ response) add_ach->measure_fluorescence plot_data Plot concentration-response curve measure_fluorescence->plot_data calculate_params Calculate EC₅₀ and % ACh Max plot_data->calculate_params end end calculate_params->end End: Pharmacological Profile

References

VU6007496: A Next-Generation Tool for Selective M1 Muscarinic Receptor Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a critical target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease, schizophrenia, and other CNS disorders. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising strategy for enhancing cholinergic transmission with greater subtype selectivity than orthosteric agonists. This guide provides a comprehensive comparison of VU6007496, a novel M1 PAM, with other commonly used tool compounds for M1 validation, highlighting its unique properties and advantages for preclinical research.

This compound has emerged as a highly selective, central nervous system (CNS) penetrant M1 PAM with minimal intrinsic agonist activity.[1][2][3][4][5] This profile is particularly advantageous as it avoids the overstimulation of the M1 receptor often associated with strong ago-PAMs, which can lead to undesirable cholinergic adverse effects, including seizures.[2][6]

Comparative Analysis of M1 PAMs

The selection of an appropriate tool compound is critical for the accurate validation of M1 receptor function. The following tables provide a comparative summary of this compound and other key M1 PAMs based on their in vitro potency, selectivity, and in vivo characteristics.

Table 1: In Vitro Pharmacology of M1 PAMs

CompoundM1 PAM EC50 (human)M1 AgonismSelectivity over M2-M5Reference
This compound 228 nMMinimal (<10% ACh Max)>131-fold[2]
VU319 (ACP-319)492 nMMinimal (>30 µM)Highly selective[7][8]
VU0486846310 nMWeak (16% ACh Max)Highly selective[9][10]
MK-7622PotentRobust agonist activityHigh[6]
PF-06764427PotentRobust agonist activityHigh[6]
BQCAPotentHigh intrinsic agonist activityHigh[7]

Table 2: In Vivo Characteristics and Pharmacokinetics of M1 PAMs

CompoundCNS Penetration (Kp,uu)Efficacy in Cognition Models (e.g., NOR)Seizure LiabilitySpecies SuitabilityReference
This compound GoodRobust efficacy (MED = 3 mg/kg, p.o. in rats)NoRat, NHP (not mouse)[2][3][4][5]
VU319 (ACP-319)High (>0.9)Robust efficacyNoRodents, NHP, Human[8]
VU0486846GoodRobust efficacyNoRodents[9][10]
MK-7622N/AFails to improve NORInduces convulsionsN/A[6]
PF-06764427N/AFails to improve NORInduces convulsionsN/A[6]
BQCAN/AN/AInduces SLUDGE effectsN/A[7][8]

NOR: Novel Object Recognition; MED: Minimum Effective Dose; NHP: Non-Human Primate; SLUDGE: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for the validation of M1 PAMs.

M1_Signaling_Pathway M1 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Orthosteric Agonist Gq Gq/11 M1R->Gq Activates Neuronal_Excitability ↑ Neuronal Excitability M1R->Neuronal_Excitability PAM This compound (M1 PAM) PAM->M1R Allosteric Modulator PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Ca2->ERK PKC->ERK CREB CREB ERK->CREB Cognitive_Function Modulation of Cognitive Function CREB->Cognitive_Function Neuronal_Excitability->Cognitive_Function

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for M1 PAM Validation cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Potency Potency & Efficacy Assays (e.g., Ca2+ Mobilization) HTS->Potency Selectivity Selectivity Profiling (M2-M5, other receptors) Potency->Selectivity Agonism Agonist Activity Assessment Selectivity->Agonism PK Pharmacokinetics (CNS Penetration) Agonism->PK Lead Compound Selection Efficacy Cognition Models (e.g., Novel Object Recognition) PK->Efficacy Safety Safety & Tolerability (e.g., Seizure Liability) Efficacy->Safety

Caption: Experimental Workflow for M1 PAM Validation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines of key experimental methodologies used in the characterization of M1 PAMs.

1. In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of M1 PAMs.

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human M1 mAChR.

  • Procedure:

    • Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound (e.g., this compound) is added at various concentrations.

    • After a short incubation period, a sub-maximal concentration (EC20) of acetylcholine (ACh) is added to stimulate the M1 receptor.

    • Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: EC50 values are calculated from the concentration-response curves to determine the potency of the PAM. The maximal response is often expressed as a percentage of the maximal response to ACh to determine the extent of positive modulation. Agonist activity is assessed by applying the compound in the absence of ACh.

2. Selectivity Profiling

Selectivity is determined by testing the compound against other muscarinic receptor subtypes (M2-M5) and a panel of other GPCRs, ion channels, and transporters. This is typically done using similar functional assays (e.g., calcium mobilization for Gq-coupled receptors, cAMP assays for Gi/Gs-coupled receptors) or radioligand binding assays.

3. In Vivo Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess learning and memory in rodents.

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Habituation: Animals are habituated to the testing arena in the absence of objects.

    • Training (T1): Animals are placed in the arena with two identical objects and the time spent exploring each object is recorded. The test compound or vehicle is administered prior to this phase.

    • Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

4. Seizure Liability Assessment

This is a critical safety assessment, especially for M1-acting compounds.

  • Animals: Typically male C57BL/6 mice.

  • Procedure:

    • Animals are administered a high dose of the test compound (e.g., 100 mg/kg, i.p.).

    • Animals are observed for a set period (e.g., 3 hours) for behavioral signs of seizures, which are often scored using a modified Racine scale.

  • Data Analysis: The incidence and severity of seizures are recorded and compared to a vehicle control and a positive control (a known convulsive agent).

Conclusion

This compound represents a significant advancement in the development of tool compounds for M1 receptor research. Its high selectivity, CNS penetrance, and minimal agonist activity provide a wider therapeutic window and a more precise tool for dissecting the role of M1 receptor modulation in cognitive processes, without the confounding effects of excessive receptor activation seen with earlier-generation ago-PAMs.[2][6] Researchers studying M1 receptor pharmacology and its therapeutic potential will find this compound to be an invaluable tool for in vivo validation in rats and non-human primates.[2][3][4][5]

References

A Comparative Guide to M1 Receptor Modulators: Alternatives to VU6007496 for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. VU6007496 is a well-characterized, selective M1 positive allosteric modulator (PAM) that has served as a valuable tool in preclinical research.[1][2][3][4][5] However, the landscape of M1 receptor modulators is continually evolving, with a range of alternative compounds offering distinct pharmacological profiles. This guide provides an objective comparison of this compound with prominent alternative M1 receptor agonists and PAMs, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Quantitative Comparison of M1 Receptor Modulators

The following tables summarize the in vitro pharmacological properties of this compound and its alternatives. These compounds are categorized as either Positive Allosteric Modulators (PAMs) or orthosteric agonists.

Table 1: M1 Positive Allosteric Modulators (PAMs) - Potency and Selectivity

CompoundhM1 PAM EC50 (nM)hM1 Agonist EC50 (µM)M2-M5 SelectivityReference(s)
This compound 228> 10Inactive (> 30 µM)[1][4]
ML169 1380> 30> 30 µM[6]
PF-06764427 30 (PAM), 610 (Agonist)0.61Inactive at M2-M5[7][8]
MK-7622 16 (PAM), 2930 (Agonist)2.93Selective over M2-M5[7]
VU319 (ACP-319) 492> 30Inactive (> 30 µM)[9][10][11][12][13]
TAK-071 2.7 (inflection point)0.52> 370-fold vs M2-M5[14][15][16][17][18]
BQCA ~50-100~10Highly selective

Table 2: M1 Orthosteric Agonists - Potency and Selectivity

CompoundM1 EC50/Ki (nM)M2/M3/M4/M5 Ki/EC50 (nM)Reference(s)
Xanomeline (B1663083) Ki: low teen nM rangeKi: >30 nM for M2, M3, M5[19][20][21]
Cevimeline EC50: 23EC50: M2=1040, M3=48, M4=1310, M5=63[22][23][24]
HTL9936 EC50: 32 (pERK1/2)No detectable agonism at M2, M3, M5
AF267B Data not readily availableSelective M1 agonist

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize M1 receptor modulators.

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following M1 receptor activation, which is coupled to the Gq signaling pathway.

Principle: M1 receptor activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-hM1) into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for cell adherence.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS) containing probenecid.[25] Incubate at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compounds (agonists or PAMs) in the assay buffer. For PAM activity assessment, also prepare a fixed, sub-maximal (EC20) concentration of acetylcholine (ACh).

  • Assay Execution:

    • Place the cell plate and the compound plate into a Fluorescence Imaging Plate Reader (FLIPR).

    • Establish a stable baseline fluorescence reading for each well.

    • For Agonist Activity: Add the test compounds to the cells and monitor the fluorescence signal over time.

    • For PAM Activity: Pre-incubate the cells with the test compound for a short period (e.g., 2-15 minutes) before adding the EC20 concentration of ACh. Monitor the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration. EC50 values are determined using a non-linear regression analysis.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay provides a more downstream measure of Gq signaling by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Principle: The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[26][27][28][29] Cellular IP1 produced upon M1 receptor activation competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 antibody. An increase in cellular IP1 leads to a decrease in the HTRF signal.

Protocol:

  • Cell Culture: Seed CHO-hM1 cells in a suitable microplate and culture to the desired confluency.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.

    • Add the test compounds (agonists or PAMs in the presence of an EC20 of ACh) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the HTRF lysis buffer containing the IP1-d2 and anti-IP1-cryptate reagents.

    • Incubate at room temperature for 1 hour to allow for immunoreaction.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (acceptor/donor) and plot it against the compound concentration to determine EC50 values.

β-Arrestin Recruitment Assay (PathHunter)

This assay measures the recruitment of β-arrestin to the activated M1 receptor, providing insight into receptor desensitization and potential for biased signaling.

Principle: The PathHunter assay is based on enzyme fragment complementation.[30][31][32][33][34] The M1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon receptor activation and β-arrestin recruitment, the two fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Protocol:

  • Cell Culture: Use a commercially available cell line stably co-expressing the ProLink-tagged M1 receptor and the Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter CHO-K1 hM1 β-Arrestin GPS cells). Plate the cells in a white, clear-bottom microplate.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes).

  • Detection: Add the PathHunter detection reagent, which contains the substrate for the complemented enzyme.

  • Signal Measurement: After a further incubation period at room temperature, measure the chemiluminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine EC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in M1 receptor signaling and the experimental procedures used to study them can greatly enhance understanding.

M1 Receptor Signaling Pathways

The M1 receptor primarily signals through the Gq/11 protein, leading to the activation of PLC and subsequent downstream events. However, it can also engage other pathways, such as β-arrestin-mediated signaling.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 M1R->Gq Activation Arrestin β-Arrestin Recruitment M1R->Arrestin Desensitization/ Biased Signaling PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK Agonist Agonist/ PAM + ACh Agonist->M1R

Caption: Canonical and biased signaling pathways of the M1 muscarinic receptor.

Experimental Workflow for In Vitro Compound Characterization

The process of characterizing a novel M1 modulator involves a series of sequential in vitro assays to determine its potency, selectivity, and mechanism of action.

Experimental_Workflow start Test Compound primary_screen Primary Screen: Calcium Mobilization (FLIPR) on hM1 Cells start->primary_screen potency_agonist Agonist Mode: Determine EC50 primary_screen->potency_agonist potency_pam PAM Mode: Determine EC50 (with ACh EC20) primary_screen->potency_pam secondary_screen Secondary Screen: Selectivity Profiling (M2-M5 Receptors) potency_pam->secondary_screen inactive Inactive at M2-M5 secondary_screen->inactive active Active at M2-M5 secondary_screen->active downstream_assays Downstream Assays: - IP1 Accumulation (HTRF) - β-Arrestin Recruitment (PathHunter) inactive->downstream_assays lead_candidate Lead Candidate downstream_assays->lead_candidate

Caption: A typical workflow for the in vitro characterization of M1 receptor modulators.

This guide provides a starting point for researchers interested in exploring alternatives to this compound for M1 receptor studies. The selection of a particular compound will depend on the specific research question, the desired pharmacological profile (e.g., pure PAM vs. ago-PAM), and the experimental system being used. The provided data and protocols should facilitate a more informed decision-making process in the pursuit of novel therapeutics targeting the M1 muscarinic receptor.

References

Replicating Published Findings on VU6007496: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VU6007496 with alternative M1 positive allosteric modulators (PAMs), supported by experimental data and detailed protocols from published literature. The information is intended to facilitate the replication and further investigation of the findings surrounding this CNS-penetrant M1 PAM.

This compound is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, a key target in the development of therapeutics for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2][3] While this compound showed promise with robust efficacy in preclinical models, its development was halted due to unanticipated species-specific metabolism and the discovery of active, toxic metabolites.[2][3] Nevertheless, it remains a valuable tool for in vivo studies of selective M1 activation in specific animal models.[1][2][3]

This guide focuses on the primary findings published in ACS Chemical Neuroscience, comparing this compound primarily with the clinical candidate VU319 (also known as ACP-319), and other notable M1 PAMs.[2][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of this compound and its comparators.

Table 1: In Vitro Pharmacology of M1 PAMs

CompoundM1 PAM EC50 (nM)M1 Agonism EC50 (µM)% ACh Max ResponseSelectivity vs. M2-M5
This compound 492 ± 2.9> 3071.3 ± 9.9> 30 µM
VU319 492> 30Not specified> 30 µM
VU6007477 Not specifiedNot specifiedNot specifiedNot specified

Data extracted from multiple sources, where available.[2][5][6][7][8]

Table 2: In Vivo Pharmacokinetics (PK) of this compound and VU319

CompoundSpeciesBrain KpBrain Kp,uu
This compound RatNot specifiedNot specified
VU319 Mouse0.771.3
Rat0.640.91

Kp: brain-to-plasma concentration ratio; Kp,uu: unbound brain-to-unbound plasma concentration ratio.[5][6]

Table 3: In Vivo Efficacy and Safety of M1 PAMs

CompoundModelMinimum Effective Dose (MED)Cholinergic Adverse Effects
This compound Novel Object Recognition (Rat)3 mg/kg, p.o.None observed in rats
VU319 Multiple preclinical modelsNot specifiedDevoid of effects in multiple species
BQCA, MK-7622, PF-0674427 MouseNot applicableInduced robust behavioral convulsions

p.o.: per os (by mouth).

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream effectors modulate various cellular processes, including neuronal excitability.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitability) Ca_release->Cellular_Response Modulates PKC->Cellular_Response Modulates NOR_Workflow Habituation Habituation (Multiple Days) Dosing Dosing (this compound or Vehicle) Habituation->Dosing Training Training (T1) (Two Identical Objects) Dosing->Training Retention Retention Interval (e.g., 24 hours) Training->Retention Testing Testing (T2) (Familiar + Novel Object) Retention->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

References

Navigating the M1 PAM Landscape: A Comparative Guide to VU6007496

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the M1 positive allosteric modulator (PAM) VU6007496 with its predecessor, VU319, and another key M1 PAM, VU0486846. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway to support informed decisions in neuroscience research and development.

Executive Summary

This compound is a highly selective and central nervous system (CNS) penetrant M1 positive allosteric modulator with demonstrated efficacy in preclinical models of cognition.[1] However, its development was halted due to unanticipated species-specific metabolism and the formation of toxic metabolites, particularly in mice.[1] Despite this limitation, this compound remains a valuable tool compound for in vivo studies in rats and non-human primates. This guide provides a direct comparison of this compound with VU319, a clinical candidate M1 PAM, and VU0486846, another tool compound, to highlight the nuanced pharmacological profiles within this class of molecules.

Data Presentation: In Vitro and In Vivo Pharmacology

The following tables summarize the key quantitative data for this compound, VU319, and VU0486846, allowing for a direct comparison of their potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Pharmacology of M1 PAMs

CompoundHuman M1 PAM EC50 (nM)Human M1 Agonism (% ACh Max)Rat M1 PAM EC50 (nM)Rat M1 Agonism (% ACh Max)M2-M5 Selectivity (EC50 > µM)
This compound 22824% @ 10 µM94Moderate> 30
VU319 492Minimal (< 10%)492Minimal> 10
VU0486846 31029% @ 4.5 µM25026% @ 5.6 µM> 10

Table 2: In Vivo Pharmacokinetics and Efficacy of M1 PAMs

CompoundSpeciesBrain Penetration (Kp,uu)Oral Bioavailability (%)Efficacy in Novel Object Recognition (MED, mg/kg, p.o.)
This compound Rat0.36Not Reported3
VU319 Rat0.91931
VU0486846 RatNot ReportedNot Reported3

M1 Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. The binding of acetylcholine (ACh), potentiated by a positive allosteric modulator (PAM), activates the receptor, leading to a cascade of intracellular events that modulate neuronal excitability and synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds PAM M1 PAM (e.g., this compound) PAM->M1R Potentiates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Neuronal Excitability, Synaptic Plasticity) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Potency M1 PAM Potency & Agonism (Calcium Mobilization Assay) Selectivity Selectivity Screening (M2-M5 Receptors) Potency->Selectivity DMPK In Vitro DMPK (Metabolic Stability, Permeability) Selectivity->DMPK PK Pharmacokinetics (Brain Penetration, Bioavailability) DMPK->PK Efficacy Efficacy Models (Novel Object Recognition) PK->Efficacy Tox Toxicity Assessment (Species-Specific Metabolism) Efficacy->Tox Candidate Candidate Selection Tox->Candidate Lead_Opt Lead Optimization Lead_Opt->Potency

References

Safety Operating Guide

Essential Safety and Disposal Guidance for VU6007496

Author: BenchChem Technical Support Team. Date: December 2025

VU6007496 is a selective M1 positive allosteric modulator (PAM) intended for research use.[1][2] Proper handling and disposal are critical for laboratory safety and environmental protection. This document provides procedural guidance for the disposal of this compound, alongside relevant technical information.

Disposal Procedures

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers must adhere to general best practices for chemical waste disposal and consult their institution's environmental health and safety office. The following procedures are based on general laboratory safety guidelines.

Step-by-Step Disposal Guide:

  • Consult Institutional Guidelines: Always prioritize your institution's specific protocols for hazardous waste disposal.

  • Do Not Dispose Down the Drain: Chemical waste, such as this compound, should never be disposed of in the sanitary sewer.

  • Use a Designated Hazardous Waste Container:

    • Select a container that is compatible with the chemical. For solid waste, a clearly labeled, sealable container is appropriate. For solutions, use a container compatible with the solvent used.

    • The container must be in good condition, with a secure, threaded cap.

  • Properly Label the Waste Container:

    • Affix a hazardous waste tag to the container.

    • Clearly write the full chemical name: "this compound".

    • List all constituents, including solvents, and their approximate concentrations.

    • Indicate the date when the waste was first added to the container.

  • Store Waste Appropriately:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Pickup:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup.

Disposal of Contaminated Materials:

  • Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.

  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable labware should be collected in a designated solid hazardous waste container.

Chemical and Physical Properties

A summary of available quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Weight 429.52 g/mol [2]
Molecular Formula C25H27N5O2[2]
CAS Number 2127101-85-1[1]
hM1 EC50 228 nM[2]
M1 Agonism EC50 > 10 µM[2]
M2-M5 EC50 > 30 µM[2]
Solubility 10 mM in DMSO[2]

Experimental Protocols

  • Engers JL, et al. "Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate." ACS Chemical Neuroscience. 2024.[3]

The supporting information for this article should contain detailed experimental procedures.[3]

Signaling Pathway

This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[4][5]

M1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Signals release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_Store->Ca_ion Downstream Downstream Cellular Effects Ca_ion->Downstream Modulates PKC->Downstream Phosphorylates

Caption: M1 Receptor Signaling Pathway potentiated by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.